molecular formula C7H7FN2O2 B1359261 5-Fluoro-2-methyl-4-nitroaniline CAS No. 633327-50-1

5-Fluoro-2-methyl-4-nitroaniline

Cat. No.: B1359261
CAS No.: 633327-50-1
M. Wt: 170.14 g/mol
InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRYLRYVZYEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630218
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-50-1
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline (CAS 633327-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, offering multiple points for chemical modification.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 633327-50-1[1]
Molecular Formula C₇H₇FN₂O₂[1]
Molecular Weight 170.14 g/mol [1][2]
Appearance Solid
Melting Point 147 °C (decomposes)[3]
Boiling Point 344.4 ± 37.0 °C (Predicted)
Density 1.371 ± 0.06 g/cm³ (Predicted)
Purity Typically ≥95%[1]
IUPAC Name This compound[1]
InChI 1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
InChIKey RZRYLRYVZYEYNR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1N)F)--INVALID-LINK--[O-][1]
Safety Information

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and precautionary measures.

CategoryInformationSource
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are not explicitly available. However, a plausible synthetic route can be devised based on standard organic transformations, particularly the nitration of a corresponding fluoro-methylaniline precursor.

Proposed Synthesis of this compound

A common method for the synthesis of nitroanilines is the nitration of an appropriately substituted aniline. To ensure regioselectivity, the amino group is often protected prior to the nitration step.

Step 1: Protection of the Amino Group of 4-Fluoro-2-methylaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.

  • Acylation: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the N-acetylated product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

  • Reaction Setup: To a clean, dry round-bottom flask, add the N-(4-fluoro-2-methylphenyl)acetamide obtained from the previous step.

  • Nitrating Agent: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the flask while maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

Step 3: Deprotection to Yield this compound

  • Hydrolysis: Suspend the crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and then neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

  • Purification: Filter the crude this compound, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be recorded to elucidate the chemical structure. While specific spectral data for this compound is not publicly available, related compounds' spectra can be found for comparison.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 170.14 g/mol .[2][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as N-H stretches of the amine, C-F stretch, and the symmetric and asymmetric stretches of the nitro group.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.[9]

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-Fluoro-2-methylaniline protection Amino Group Protection (e.g., Acetylation) start->protection nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Deprotection (Acid Hydrolysis) nitration->deprotection crude_product Crude this compound deprotection->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step nmr NMR Spectroscopy purification_step->nmr ms Mass Spectrometry purification_step->ms ir IR Spectroscopy purification_step->ir hplc HPLC (Purity) purification_step->hplc final_product Pure this compound nmr->final_product ms->final_product ir->final_product hplc->final_product Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_followup Follow-up Studies (if active) cluster_development Lead Optimization start This compound antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity moa Mechanism of Action Studies antimicrobial->moa cytotoxicity->moa sar Structure-Activity Relationship (SAR) Studies moa->sar lead_opt Chemical Modification and Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Fluoro-2-methyl-4-nitroaniline (CAS No. 633327-50-1). Due to the limited availability of specific experimental data for this compound, this document consolidates information from supplier specifications and provides generalized methodologies and theoretical considerations based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further experimental investigation is required.

Introduction

This compound is a substituted nitroaniline derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of a fluorine atom, a nitro group, and a methyl group on the aniline scaffold suggests a unique combination of electronic and steric properties that can influence its reactivity and biological activity. This guide aims to provide a detailed summary of the available information on this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 633327-50-1[1][2]
Molecular Formula C₇H₇FN₂O₂[1]
Molecular Weight 170.14 g/mol [1]
Physical Form Solid[2]
Purity ≥95%[1][2]
Storage Temperature Refrigerator[2]
SMILES CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N[1]
InChI Key RZRYLRYVZYEYNR-UHFFFAOYSA-N[2]

Note: Specific experimental data for melting point, boiling point, and solubility were not found in the available literature. Commercial suppliers list the compound as a solid, suggesting a melting point above room temperature.[2]

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous procedures for similar substituted nitroanilines.

Proposed Synthetic Pathway

A potential synthetic route could involve the nitration of a suitable precursor, such as 3-fluoro-6-methylaniline. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regioselectivity.

Generalized Experimental Protocol (Hypothetical):

  • Protection of the Amine: The amino group of the starting material (e.g., 3-fluoro-6-methylaniline) would likely be protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration step.

  • Nitration: The protected intermediate would then be subjected to nitration using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce the nitro group at the desired position.

  • Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product, this compound.

  • Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would require experimental optimization.

Logical Workflow for Synthesis

G Proposed Synthetic Workflow cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product start 3-Fluoro-6-methylaniline step1 Amine Protection (e.g., Acetylation) start->step1 Acetic Anhydride step2 Nitration (HNO3/H2SO4) step1->step2 Protected Intermediate step3 Deprotection (Hydrolysis) step2->step3 Nitrated Intermediate purification Recrystallization or Column Chromatography step3->purification Crude Product end This compound purification->end Pure Product

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Specific, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Chemical suppliers may provide this information upon request.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the aniline moiety, the nitro group, and the fluorine substituent on the aromatic ring.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a base, although its basicity is reduced by the electron-withdrawing effects of the nitro and fluoro groups.

  • Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would provide a route to 5-fluoro-2-methylbenzene-1,4-diamine, a potentially useful synthetic intermediate.

  • Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (nitro, fluoro) groups. This complex substitution pattern will influence the regioselectivity of any further aromatic substitution reactions.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been documented, its structure suggests several potential areas of interest for researchers:

  • Medicinal Chemistry: As a substituted aniline, it could serve as a building block for the synthesis of kinase inhibitors, antibacterial agents, or other biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity.

  • Materials Science: Nitroanilines are known to exhibit non-linear optical (NLO) properties. The specific substitution pattern of this molecule may impart interesting NLO characteristics.

Safety Information

Safety data for this compound is provided by suppliers. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in various fields of research and development. However, there is a notable lack of publicly available, experimentally determined data regarding its physical properties, spectral characteristics, and specific synthetic protocols. This guide has summarized the currently available information and provided a theoretical framework for its synthesis and reactivity. Further experimental work is necessary to fully characterize this compound and unlock its potential.

References

5-Fluoro-2-methyl-4-nitroaniline molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 5-Fluoro-2-methyl-4-nitroaniline, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a benzene ring substituted with five different groups: a fluorine atom, a methyl group, a nitro group, an amino group, and a hydrogen atom.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₇FN₂O₂[1]

  • SMILES: CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N[1]

  • InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N

Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is critical for its handling, characterization, and application in experimental settings.

PropertyValueReference / Source
CAS Number 633327-50-1Advanced ChemBlocks[1], BLD Pharm[2]
Molecular Weight 170.14 g/mol Advanced ChemBlocks[1]
Physical Form SolidSigma-Aldrich
Melting Point 147°C (with decomposition)Oakwood Chemical
Purity Typically ≥95%Advanced ChemBlocks[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.BLD Pharm

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request for specific batches.

Proposed Experimental Protocol: Synthesis

Reaction: Nitration of 3-Fluoro-6-methylaniline.

Principle: An electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring of the aniline precursor. The amino group is a strong activating group and is para-directing.

Materials and Reagents:

  • 3-Fluoro-6-methylaniline (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

  • Addition of Starting Material: Slowly add 3-Fluoro-6-methylaniline (0.1 mol) dropwise to the cooled sulfuric acid while stirring vigorously. Ensure the temperature does not rise above 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (20 mL), keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes. Maintain the reaction temperature strictly between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water.

  • Extraction (Alternative to Filtration if product is oily): If a solid does not precipitate cleanly, transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Visualization of Synthetic Workflow

The logical workflow for the proposed synthesis is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.

G SM Starting Material: 3-Fluoro-6-methylaniline ReactionVessel Reaction Vessel: Dissolution in H₂SO₄ (conc.) Cooling (0-5°C) SM->ReactionVessel 1. Add Nitration Nitration: Dropwise addition of HNO₃/H₂SO₄ mixture ReactionVessel->Nitration 2. React Quenching Quenching: Pour onto crushed ice Nitration->Quenching 3. Stop Reaction Neutralization Neutralization & Precipitation: Add NaHCO₃ solution (sat.) Quenching->Neutralization 4. Workup Isolation Isolation: Vacuum Filtration Wash with H₂O Neutralization->Isolation 5. Isolate Crude Purification Purification: Recrystallization Isolation->Purification 6. Purify FinalProduct Final Product: This compound Purification->FinalProduct 7. Final

References

A Technical Guide to the Solubility of 5-Fluoro-2-methyl-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in various synthetic pathways. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It outlines the theoretical principles of solid-liquid equilibrium and presents a detailed, step-by-step protocol for the isothermal equilibrium method, a robust and widely accepted technique for generating accurate solubility data. Furthermore, this guide includes visual workflows to aid in experimental planning and solvent selection, empowering researchers to generate the critical data necessary for process development, optimization, and formulation in a reliable and reproducible manner.

Introduction: The Critical Role of Solubility Data

In the realms of chemical research, process development, and pharmaceutical science, understanding the solubility of a compound is of paramount importance. For a molecule such as this compound, which serves as a building block in the synthesis of more complex molecules, solubility data is the cornerstone of efficient and scalable processes. Accurate solubility information is indispensable for:

  • Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: The design of effective crystallization processes for purification hinges on identifying solvent systems where the compound exhibits temperature-dependent solubility, allowing for high recovery of pure material.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various solvents is a critical factor influencing its bioavailability and the design of effective delivery systems.

  • Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) requires knowledge of solvents that can fully dissolve the analyte.

Given the significance of this data, and the lack of published quantitative solubility information for this compound, this guide provides the necessary tools for researchers to generate this data in-house.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements suggest general solubility in organic solvents, this information is insufficient for the precise requirements of process chemistry and pharmaceutical development.

Therefore, the following sections are dedicated to providing a robust experimental protocol for the determination of this data. The table below is presented as a template for researchers to populate with their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L) Molar Fraction (x)
e.g., Methanol e.g., 25
e.g., Ethanol e.g., 25
e.g., Acetone e.g., 25
e.g., Ethyl Acetate e.g., 25
e.g., Toluene e.g., 25
e.g., Acetonitrile e.g., 25

| ... (add other solvents and temperatures as needed) | | | | |

Experimental Protocol: Isothermal Equilibrium Method

The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium (or shake-flask) method. This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile, etc.)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Constant temperature orbital shaker or magnetic stirrer with a water/oil bath

    • Calibrated thermometer or temperature probe

    • Glass vials with screw caps and PTFE septa

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or another suitable analytical instrument for quantification.

Experimental Procedure
  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved and that solid remains in equilibrium with the solution.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent precipitation of the solute. Immediately pass the solution through a syringe filter into a pre-weighed vial. The filtration step is essential to remove any undissolved microparticles.

  • Sample Preparation for Analysis: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification (Example using HPLC)
  • Method Development: Develop a stability-indicating HPLC method for the quantification of this compound. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the compound has maximum absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted samples of the saturated solutions into the HPLC system and determine their concentrations from the calibration curve.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection based on the obtained data.

experimental_workflow start Start: Define Temperature & Solvents prep Preparation: Add excess solute to vials start->prep solvent_add Add known volume/mass of solvent to each vial prep->solvent_add equilibrate Equilibration: Agitate at constant T (24-72 hours) solvent_add->equilibrate settle Phase Separation: Allow excess solid to settle (≥ 2 hours) equilibrate->settle sample Sampling: Withdraw supernatant with pre-warmed syringe settle->sample filter Filter sample through 0.22 µm syringe filter sample->filter prep_analysis Prepare sample for analysis (weigh and dilute) filter->prep_analysis analysis Analytical Quantification (e.g., HPLC) prep_analysis->analysis calculate Calculate Solubility (g/100mL, mol/L, etc.) analysis->calculate end End: Tabulate Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

solvent_selection_logic start Define Process Requirement (e.g., Crystallization, Reaction) data Consult Experimentally Determined Solubility Data Table start->data decision_high Is High Solubility Needed? data->decision_high decision_temp Is Temperature-Dependent Solubility Key? decision_high->decision_temp No select_high Select Solvent(s) with High Solubility at Operating Temperature decision_high->select_high Yes (e.g., for Reaction) select_temp Select Solvent(s) with Steep Solubility Curve (High ΔS/ΔT) decision_temp->select_temp Yes (e.g., for Crystallization) select_low Select Anti-Solvent(s) with Low Solubility decision_temp->select_low No (e.g., for Anti-Solvent) further_eval Further Evaluation: Safety, Cost, Environmental Impact, Boiling Point, etc. select_high->further_eval select_temp->further_eval select_low->further_eval final_choice Final Solvent Selection further_eval->final_choice

5-Fluoro-2-methyl-4-nitroaniline safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Safe Handling of 5-Fluoro-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available safety data and general laboratory handling principles. No single, comprehensive Safety Data Sheet (SDS) was available for this compound at the time of writing. The information herein is intended to supplement, not replace, a formal risk assessment and the user's institutional safety procedures.

Chemical Identification and Properties

This section provides key identifiers and physical data for this compound.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name This compound[1]
CAS Number 633327-50-1[1][2]
Molecular Formula C₇H₇FN₂O₂[1]
Molecular Weight 170.14 g/mol [1][3]
IUPAC Name 5-fluoro-2-methyl-4-nitrophenylamine

| InChI Key | RZRYLRYVZYEYNR-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

Property Value
Physical Form Solid
Purity 95%[1]

| Storage Temperature | Refrigerator |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Table 3: GHS Hazard Classification

Hazard Class Hazard Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed[3]
Acute Toxicity, Dermal H312 Harmful in contact with skin[3]
Skin Corrosion/Irritation H315 Causes skin irritation[3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation[3]
Acute Toxicity, Inhalation H332 Harmful if inhaled[3]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[3] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety documents. Safety data sheets and chemical database entries typically summarize the results of such studies (e.g., hazard statements) rather than providing the full experimental methodologies.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls All work with this compound in solid (powder) form must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize the risk of inhalation.[4] If weighing the powder, the balance should be located inside an exhausted enclosure.[5] Local exhaust ventilation should be sufficient to prevent airborne dust generation.[6]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is required for handling this chemical. The following diagram outlines the selection logic.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound task Handling Solid or Solution ppe_labcoat Lab Coat (fully fastened) task->ppe_labcoat Minimum Requirement ppe_gloves Chemical-Resistant Gloves (e.g., Nitrile, double-gloved recommended) task->ppe_gloves Minimum Requirement ppe_eyes Safety Goggles (conforming to EN166/NIOSH) task->ppe_eyes Minimum Requirement ppe_resp Respiratory Protection (NIOSH-approved respirator for powders if dust is generated outside of primary engineering controls) task->ppe_resp If Risk of Inhalation Exists

Figure 1: PPE Selection Guide for Handling this compound

4.3. Handling Procedures

  • Avoid the formation of dust and aerosols.[7]

  • Do not breathe dust, fumes, or vapors.[7]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

  • Designate a specific area for handling this compound and line the work surface with absorbent, disposable bench paper.[5]

  • Keep the container tightly closed when not in use.

4.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Store locked up.[7]

  • The recommended storage condition is in a refrigerator.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

5.1. First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

5.2. Accidental Release Measures (Spill Response) In the event of a spill, follow a structured response workflow to ensure safety and proper containment.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the area Evacuate if necessary start->alert assess Assess the spill (Identify substance, estimate quantity) alert->assess ppe Don Appropriate PPE (See Figure 1) assess->ppe contain Contain the spill (Prevent spread of dust) ppe->contain cleanup Clean up spill - Gently cover with absorbent material - Sweep into a suitable container contain->cleanup decon Decontaminate the area (Wet-wipe the surface) cleanup->decon dispose Dispose of waste (Label as hazardous waste and follow institutional protocols) decon->dispose report Report the incident to supervisor/safety officer dispose->report

Figure 2: Workflow for Responding to a Chemical Powder Spill

Disposal Considerations

Dispose of waste material, including contaminated PPE and cleanup supplies, in accordance with all applicable federal, state, and local environmental regulations.[7] The material should be collected in a sealed, properly labeled container for hazardous waste pickup. Do not dispose of down the drain or in general trash.

References

Spectroscopic Profile of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-4-nitroaniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a fluorinated and nitrated benzene ring, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of available spectroscopic data and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR)
Solvent CDCl₃ or DMSO-d₆
Frequency 400 MHz
Chemical Shift (δ) ppm Multiplicity
~7.5 - 8.0s (singlet)
~6.8 - 7.2d (doublet)
~4.0 - 5.0br s (broad singlet)
~2.2 - 2.5s (singlet)
¹³C NMR (Carbon-13 NMR)
Solvent CDCl₃ or DMSO-d₆
Frequency 100 MHz
Chemical Shift (δ) ppm Assignment
~150 - 160 (d, JC-F ≈ 240-250 Hz)C-F
~145 - 150C-NO₂
~135 - 140C-NH₂
~120 - 130 (d, JC-F ≈ 20-30 Hz)C-C-F (ortho)
~115 - 125 (d, JC-F ≈ 5-10 Hz)C-C-C-F (meta)
~110 - 120Aromatic CH
~15 - 20-CH₃

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300 - 3500Medium-StrongN-H stretch (amine)
1590 - 1620StrongN-H bend (amine)
1500 - 1550StrongAsymmetric NO₂ stretch
1330 - 1370StrongSymmetric NO₂ stretch
1200 - 1300StrongC-N stretch (aromatic amine)
1000 - 1200StrongC-F stretch
800 - 900StrongC-H out-of-plane bend (aromatic)

Table 3: Mass Spectrometry (MS) Data (Predicted)

Technique Electron Ionization (EI)
Molecular Ion (M⁺) m/z 170.05
Key Fragmentation Ions (m/z) 155 ([M-CH₃]⁺), 140 ([M-NO]⁺), 124 ([M-NO₂]⁺), 95, 77

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A broadband or inverse-detection probe.

    • Temperature: Set to a standard temperature, typically 298 K.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: An ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe (DIP) is commonly used.

  • Ionization:

    • Technique: Electron Ionization (EI) is a common method for small organic molecules.

    • Energy: Use a standard electron energy of 70 eV.

  • Mass Analysis:

    • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

  • Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MW Molecular Weight & Fragmentation MS->MW Final Complete Spectroscopic Profile Structure->Final MW->Final

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

While specific, experimentally verified spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. The predicted data, based on the analysis of similar structures, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is essential for the unambiguous identification and further application of this compound in scientific research and drug development.

Potential Research Applications of 5-Fluoro-2-methyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that holds potential as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a fluorine atom, a methyl group, and a nitro group on an aniline scaffold, provides multiple reaction sites and opportunities for chemical modification. These functional groups are known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4]

PropertyValueReference
CAS Number 633327-50-1[5][6]
Molecular Formula C₇H₇FN₂O₂[5][6]
Molecular Weight 170.14 g/mol [5]
Physical Form Solid[6]
Purity Typically ≥95%[5][6]
IUPAC Name This compound[5]
SMILES CC1=CC(--INVALID-LINK--[O-])=C(F)C=C1N[5]
InChI Key RZRYLRYVZYEYNR-UHFFFAOYSA-N[6]
Storage Temperature Refrigerator[6]

Potential Research Applications

While specific research applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in several areas of drug discovery and materials science, primarily as a chemical intermediate. Substituted nitroanilines are well-established precursors in the synthesis of a variety of heterocyclic compounds and are frequently utilized in the development of kinase inhibitors.[7][8][9][10]

Synthesis of Kinase Inhibitors

The substituted aniline scaffold is a key pharmacophore in numerous kinase inhibitors approved for therapeutic use.[7][8] The fluorine and methyl groups on this compound can modulate crucial properties such as metabolic stability, lipophilicity, and binding affinity to the target kinase.[1][2][3] This compound could serve as a valuable starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.

Hypothetical Signaling Pathway Involvement

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Potential Kinase Inhibitor (Derived from this compound) Inhibitor->RAF Inhibitor->PI3K

Caption: Hypothetical inhibition of kinase signaling pathways.

Precursor for Heterocyclic Scaffolds

Ortho-nitroanilines are versatile starting materials for the synthesis of important nitrogen-containing heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are present in a wide range of biologically active molecules.[11][12][13][14][15][16][17][18]

  • Benzimidazoles: These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

  • Quinoxalines: This class of compounds is found in various pharmaceuticals and functional materials.

Experimental Protocols (Prophetic)

The following are generalized experimental protocols for the synthesis of key heterocyclic scaffolds, adapted to utilize this compound as a potential starting material.

Synthesis of Substituted Benzimidazoles via Reductive Cyclization

This protocol describes a one-pot synthesis of a 2-substituted benzimidazole from an o-nitroaniline and an aldehyde.[11][19]

Reaction Scheme:

  • This compound + Aldehyde (R-CHO) --(Reducing Agent)--> 6-Fluoro-4-methyl-2-(R)-1H-benzo[d]imidazole

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Ammonium hydroxide (5 N)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aldehyde (1.1 equivalents) in ethanol.

  • Add sodium dithionite (3 equivalents) to the solution.

  • The reaction mixture can be heated or irradiated with microwaves to facilitate the reaction.[19]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 5 N ammonium hydroxide.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow for Benzimidazole Synthesis

G Start Start: This compound + Aldehyde in Ethanol AddReagent Add Sodium Dithionite Start->AddReagent React Reaction (Heating or Microwaves) AddReagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Workup: Cooling and Neutralization Monitor->Workup Complete Isolate Isolate Product (Filtration) Workup->Isolate Purify Purify (Recrystallization) Isolate->Purify End Final Product: Substituted Benzimidazole Purify->End

Caption: Workflow for benzimidazole synthesis.

Synthesis of Substituted Quinoxalines via Reductive Annulation

This protocol outlines the synthesis of a quinoxaline derivative from an o-nitroaniline and a vicinal diol.[14][15][17]

Reaction Scheme:

  • This compound + Vicinal Diol (e.g., 1,2-ethanediol) --(Catalyst)--> 7-Fluoro-5-methylquinoxaline

Materials:

  • This compound

  • Vicinal diol (e.g., ethylene glycol)

  • Ruthenium or Iron catalyst[14][15]

  • Solvent (e.g., toluene or xylene)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the vicinal diol (1.2 equivalents), and the catalyst (e.g., RuCl₂(PPh₃)₃, 2 mol%).

  • Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Spectroscopic Data (of a close structural isomer)

Spectroscopic Data (for 4-Fluoro-2-methyl-5-nitroaniline)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.65 (d, J=8.0 Hz, 1H), 6.85 (d, J=12.0 Hz, 1H), 5.40 (s, 2H, NH₂), 2.10 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 154.0 (d, J=240 Hz), 140.0, 132.0, 128.0 (d, J=10 Hz), 118.0, 115.0 (d, J=25 Hz), 17.0.
Mass Spectrum (EI) m/z: 170 (M⁺), 140, 124, 96, 77.

Note: The exact chemical shifts and fragmentation patterns for this compound may vary.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in drug discovery and materials science. Its utility as a precursor for the synthesis of kinase inhibitors and biologically active heterocyclic scaffolds like benzimidazoles and quinoxalines warrants further investigation. The presence of the fluoro and methyl substituents provides avenues for fine-tuning the properties of the resulting molecules. The provided prophetic experimental protocols, based on established methodologies for analogous compounds, offer a starting point for exploring the synthetic utility of this compound. Further research is needed to fully elucidate its reactivity and potential applications.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitroaniline: A Key Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoro-2-methyl-4-nitroaniline, a versatile building block in modern organic synthesis. Due to its unique substitution pattern, this compound offers a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This document details its chemical properties, provides a plausible multi-step synthesis with detailed experimental protocols, and explores its applications in the synthesis of bioactive molecules.

Chemical Properties and Data

This compound is a solid aromatic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[1] The presence of a fluorine atom, a methyl group, and a nitro group on the aniline core imparts distinct electronic and steric properties, making it a valuable synthon for introducing these functionalities into more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 633327-50-1[1]
Molecular Formula C₇H₇FN₂O₂[1]
Molecular Weight 170.14 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F[1]
Physical Form Solid[2]
Storage Temperature Refrigerator[2]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts (δ) / Peaks
¹H NMR Aromatic protons: ~7.5-8.0 ppm (d), ~6.5-7.0 ppm (d); NH₂ protons: broad singlet ~4.0-5.0 ppm; CH₃ protons: ~2.2 ppm (s).
¹³C NMR Aromatic carbons: ~150-160 ppm (C-F, d), ~140-150 ppm (C-NO₂), ~130-140 ppm (C-NH₂), ~110-125 ppm (other aromatic C-H and C-CH₃); CH₃ carbon: ~15-20 ppm.
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1580-1500 & ~1350-1300 (N-O stretch of NO₂), ~1250-1150 (C-F stretch).
Mass Spec (m/z) Molecular ion peak at ~170.05.

Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 5-fluoro-2-methylaniline. This strategy involves the protection of the highly activating amino group as an acetamide, followed by regioselective nitration, and subsequent deprotection to yield the target molecule. This approach is common for the nitration of anilines to control the regioselectivity and prevent over-nitration or oxidation.[3][4]

Synthesis_Workflow A 5-Fluoro-2-methylaniline B N-(5-fluoro-2-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide B->C Nitration (HNO₃, H₂SO₄) D This compound C->D Hydrolysis (Acidic)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(5-fluoro-2-methylphenyl)acetamide (Acetylation)

This step protects the amino group to modulate its directing effect and prevent side reactions during nitration.

  • Materials:

    • 5-Fluoro-2-methylaniline

    • Acetic anhydride

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(5-fluoro-2-methylphenyl)acetamide.

Step 2: Synthesis of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide (Nitration)

The acetamido group directs the incoming nitro group primarily to the para position.

  • Materials:

    • N-(5-fluoro-2-methylphenyl)acetamide

    • Concentrated sulfuric acid (98%)

    • Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)

  • Procedure: [3]

    • In a flask immersed in an ice-salt bath, carefully add N-(5-fluoro-2-methylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 10 °C.

    • Stir the mixture until all the solid has dissolved.

    • Cool the solution to 0-5 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product is N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide.

Step 3: Synthesis of this compound (Hydrolysis)

The final step involves the removal of the acetyl protecting group to yield the target aniline.

  • Materials:

    • N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide

    • Concentrated hydrochloric acid or sulfuric acid

    • Ethanol or water

  • Procedure: [5][6]

    • Suspend N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) until the solution is basic.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Applications as a Building Block in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The presence of three distinct functional groups—amino, nitro, and fluoro—at specific positions on the aromatic ring allows for a range of chemical transformations.

Applications cluster_reductions Reduction of Nitro Group cluster_reactions Further Reactions A This compound B 4-Fluoro-5-methylbenzene-1,2-diamine A->B Reduction (e.g., Fe/HCl, H₂/Pd-C) D Azo Dyes A->D Diazotization & Azo Coupling E Agrochemicals A->E Various Synthetic Transformations C Substituted Benzimidazoles (Kinase Inhibitors) B->C Cyclocondensation (with Carboxylic Acids, Aldehydes, etc.)

Caption: Potential synthetic applications of this compound.

Synthesis of Substituted Benzimidazoles as Potential Kinase Inhibitors

One of the most promising applications of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases, enzymes involved in cell signaling, growth, and division.[7] Dysregulation of kinase activity is a hallmark of many cancers.

The synthesis of benzimidazoles from this compound first requires the reduction of the nitro group to an amino group, yielding 4-fluoro-5-methylbenzene-1,2-diamine. This diamine can then undergo cyclocondensation with various reagents such as aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system.

Potential Signaling Pathway Targeted by Derived Kinase Inhibitors:

While specific drugs derived from this exact building block are not yet prominent in publicly available literature, kinase inhibitors synthesized from similar fluorinated anilines often target pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition inhibits pro-apoptotic proteins mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Kinase_Inhibitor Kinase Inhibitor (Derived from Building Block) Kinase_Inhibitor->PI3K inhibits Kinase_Inhibitor->AKT inhibits Kinase_Inhibitor->mTORC1 inhibits

Caption: A simplified PI3K/AKT/mTOR signaling pathway often targeted by kinase inhibitors.

Synthesis of Azo Dyes

The amino group of this compound can be diazotized and then coupled with electron-rich aromatic compounds (coupling components) to form azo dyes. The resulting dyes would incorporate the fluoro, methyl, and nitro substituents, which could influence their color, lightfastness, and other properties.

Agrochemical Synthesis

Fluorinated aromatic compounds are of significant interest in the agrochemical industry.[8] The presence of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. This compound can serve as a starting material for the synthesis of novel agrochemicals through various chemical modifications of its functional groups.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility in the preparation of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy, makes it a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthetic pathway outlined in this guide offers a practical approach to its preparation, opening avenues for the exploration of its full synthetic potential.

References

The Advent and Evolution of Fluorinated Nitroanilines: A Technical Guide for Chemical and Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of fluorinated nitroaniline compounds, offering critical insights for researchers, scientists, and professionals in drug development.

Introduction

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, fluorinated nitroanilines have emerged as a class of compounds with significant synthetic versatility and a profound impact on the development of targeted therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a summary of their physicochemical properties, and an exploration of their role in modulating key biological signaling pathways.

Historical Context: A Tale of Two Functional Groups

The history of fluorinated nitroanilines is intrinsically linked to the broader development of organofluorine chemistry and the chemistry of aromatic nitro compounds. While pinpointing the exact first synthesis of a fluorinated nitroaniline is challenging, its emergence can be traced to the advancements in aromatic fluorination and nitration techniques in the late 19th and early 20th centuries.

The groundbreaking work on the preparation of fluoroaromatic compounds, such as the Balz-Schiemann reaction discovered in 1927, provided a viable method for introducing fluorine onto an aromatic ring.[1] Concurrently, the nitration of aromatic compounds was a well-established industrial process. The combination of these technologies paved the way for the synthesis of molecules bearing both a fluorine atom and a nitro group. Early attempts at direct fluorination were often fraught with challenges due to the high reactivity of elemental fluorine.[1] However, the development of milder fluorinating agents and a deeper understanding of reaction mechanisms allowed for more controlled syntheses.

The initial interest in fluorinated nitroanilines was primarily as intermediates for the synthesis of dyes and pigments. However, their true potential began to be realized with the burgeoning field of medicinal chemistry in the mid-20th century. The unique properties conferred by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—made these compounds attractive building blocks for the design of novel therapeutic agents.[2][3]

Physicochemical Properties of Fluorinated Nitroaniline Isomers

The position of the fluorine and nitro groups on the aniline ring significantly influences the physicochemical properties of the resulting isomer. These properties, in turn, dictate the compound's reactivity, solubility, and biological activity. A summary of key quantitative data for common fluorinated nitroaniline isomers is presented below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2-Fluoro-4-nitroaniline369-35-7C₆H₅FN₂O₂156.11122-130--
4-Fluoro-2-nitroaniline364-78-3C₆H₅FN₂O₂156.1190-94--
4-Fluoro-3-nitroaniline364-76-1C₆H₅FN₂O₂156.1194-96--
2-Fluoro-5-nitroaniline369-36-8C₆H₅FN₂O₂156.1199-100--
3-Fluoro-4-nitroaniline2369-13-3C₆H₅FN₂O₂156.11152-157335.2-0.02

Key Synthetic Methodologies

The synthesis of fluorinated nitroanilines can be broadly categorized into two main approaches: the nitration of a fluoroaniline precursor or the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative. The choice of method often depends on the availability of starting materials and the desired isomeric product.

Nitration of Fluoroanilines

A common strategy involves the direct nitration of a fluoroaniline. Due to the activating and ortho-, para-directing nature of the amino group, this reaction often requires careful control of conditions to achieve the desired regioselectivity and to prevent over-nitration or oxidation. Protection of the amino group, typically as an acetamide, is often employed to moderate its reactivity and direct the nitration.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroacetanilide [4]

This method utilizes a microchannel reactor for continuous flow synthesis, offering advantages in terms of safety, efficiency, and scalability.

1. Feed Preparation:

  • Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be varied (e.g., 1:1.8 to 1:2.4).

  • Use a 68% aqueous solution of nitric acid. The molar ratio of p-fluoroacetanilide to nitric acid should be in the range of 1:1.0 to 1:1.5.

2. Nitration Reaction:

  • Employ a Corning high-flux continuous flow microchannel reactor.

  • Set the flow rates of the p-fluoroacetanilide solution (40.0-100.0 mL/min) and the nitric acid solution (4.0-30.0 mL/min) to achieve the desired molar ratio.

  • Preheat the reactants before they enter the microchannel reactor.

  • Maintain the reaction temperature between 30-70 °C. The reaction time will be in the range of 50-200 seconds.

3. Hydrolysis and Work-up:

  • The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.

  • Cool the reaction mixture in an ice water bath (0-5 °C) with stirring for 30 minutes to precipitate the product.

  • Filter the solid product and wash the filter cake with water until it is weakly acidic or neutral.

  • Further wash the product with petroleum ether.

  • Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline.

Expected Yield: 83-94%

Nucleophilic Aromatic Substitution (SNAr)

This approach typically involves the reaction of a di-substituted fluoronitrobenzene with an amine source, such as ammonia. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group (often another halogen).

Experimental Protocol: Synthesis of 2-Fluoro-4-nitroaniline from 3,4-Difluoronitrobenzene [5]

This procedure is carried out in a pressure vessel.

1. Reaction Setup:

  • In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide (as a catalyst), industrial alcohol (as a solvent), and a 25-29% aqueous ammonia solution.

  • The molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia should be approximately 1 : 0.10-0.12 : 6-10 : 10-15.

2. Reaction Conditions:

  • Heat the mixture to 120-130 °C.

  • Maintain the pressure in the reactor at 1.2-1.8 MPa.

  • Allow the reaction to proceed for 18-20 hours. Monitor the reaction progress using Gas Chromatography (GC).

3. Product Isolation:

  • After the reaction is complete, cool the reactor.

  • Transfer the reaction mixture into water to precipitate the product.

  • Filter the yellow solid, wash it with water, and dry to obtain 2-fluoro-4-nitroaniline.

Below is a diagram illustrating the general synthetic workflow for fluorinated nitroanilines.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Product Fluoroaniline Fluoroaniline Nitration Nitration Fluoroaniline->Nitration Fluoronitrobenzene Fluoronitrobenzene SNAr SNAr Fluoronitrobenzene->SNAr Fluorinated Nitroaniline Fluorinated Nitroaniline Nitration->Fluorinated Nitroaniline SNAr->Fluorinated Nitroaniline

Caption: General synthetic routes to fluorinated nitroanilines.

Role in Drug Discovery and Signaling Pathways

Fluorinated nitroanilines are pivotal building blocks in the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology. The presence of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] The nitro group, on the other hand, can serve as a handle for further chemical transformations or play a direct role in the mechanism of action, especially in the context of hypoxia-activated prodrugs.[5][6]

As Precursors to Kinase Inhibitors

A significant application of fluorinated nitroanilines is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is implicated in various cancers.[7] Similarly, other fluorinated aniline derivatives are used to construct inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in solid tumors.[3][8] The fluorinated aniline moiety often forms a critical part of the pharmacophore that binds to the ATP-binding pocket of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth and survival.

Below is a conceptual diagram illustrating the role of a fluorinated aniline derivative in the synthesis of an EGFR inhibitor.

EGFR_Inhibitor_Synthesis Fluorinated_Aniline Fluorinated Aniline Derivative Coupling Coupling Reaction Fluorinated_Aniline->Coupling Quinazoline_Core Quinazoline Core Quinazoline_Core->Coupling EGFR_Inhibitor EGFR Inhibitor Coupling->EGFR_Inhibitor

Caption: Role of fluorinated anilines in EGFR inhibitor synthesis.

Hypoxia-Activated Prodrugs

The nitroaromatic core of these compounds also makes them suitable candidates for the development of hypoxia-activated prodrugs.[5][6] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues. Certain enzymes present in hypoxic cells can reduce the nitro group of a prodrug to a more reactive species, such as a hydroxylamine or an amine.[5] This bioactivation can unmask a cytotoxic agent that then selectively kills the cancer cells in the hypoxic environment. This targeted approach has the potential to reduce the side effects associated with traditional chemotherapy.

The general mechanism of action for nitroaromatic prodrugs is depicted in the following diagram.

Hypoxia_Activation Nitroaromatic_Prodrug Nitroaromatic Prodrug (Inactive) Hypoxic_Cell Hypoxic Tumor Cell Nitroaromatic_Prodrug->Hypoxic_Cell Reduction Reduction of Nitro Group Nitroaromatic_Prodrug->Reduction Nitroreductase Nitroreductase Enzymes Hypoxic_Cell->Nitroreductase Nitroreductase->Reduction Active_Drug Active Cytotoxic Drug Reduction->Active_Drug Cell_Death Cancer Cell Death Active_Drug->Cell_Death

Caption: Mechanism of hypoxia-activated nitroaromatic prodrugs.

Conclusion

Fluorinated nitroanilines represent a fascinating and highly valuable class of chemical compounds. Their history is a testament to the progress of synthetic organic chemistry, and their continued application in drug discovery and materials science underscores their importance. For researchers and professionals in these fields, a thorough understanding of their synthesis, properties, and biological relevance is essential for harnessing their full potential in the development of next-generation technologies and therapies. The strategic use of these fluorinated building blocks will undoubtedly continue to drive innovation and lead to the discovery of novel molecules with enhanced performance and therapeutic benefit.

References

Methodological & Application

detailed experimental protocol for 5-Fluoro-2-methyl-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology follows a well-established three-step reaction sequence involving the protection of the amino group of the starting material, followed by regioselective nitration and subsequent deprotection.

Introduction

This compound is a substituted aniline derivative containing both a nitro group and a fluorine atom. These functional groups make it a valuable building block in organic synthesis, particularly for the introduction of a fluorinated nitroaromatic moiety. The synthesis protocol outlined below is designed for laboratory-scale preparation and is based on established chemical transformations. To ensure the regioselective introduction of the nitro group at the position para to the amino group and ortho to the methyl group, the amino group of the starting material, 5-fluoro-2-methylaniline, is first protected as an acetamide. This directing group favors the desired substitution pattern during the subsequent electrophilic nitration. The final step involves the acidic hydrolysis of the acetamide to yield the target product.

Experimental Protocol

The synthesis of this compound is performed in three main stages:

  • Protection (Acetylation) of 5-Fluoro-2-methylaniline: The amino group of 5-fluoro-2-methylaniline is protected by acetylation to form N-(5-fluoro-2-methylphenyl)acetamide.

  • Nitration of N-(5-fluoro-2-methylphenyl)acetamide: The protected intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

  • Deprotection (Hydrolysis) of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide: The acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

Step 1: Protection (Acetylation) of 5-Fluoro-2-methylaniline
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-fluoro-2-methylaniline in 50 mL of glacial acetic acid.

  • Slowly add 8.2 mL of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water with constant stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to litmus paper.

  • Dry the collected N-(5-fluoro-2-methylphenyl)acetamide in a vacuum oven at 50-60°C.

Step 2: Nitration of N-(5-fluoro-2-methylphenyl)acetamide
  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 12.0 g of the dried N-(5-fluoro-2-methylphenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20°C using an ice bath. Stir the mixture until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

Step 3: Deprotection (Hydrolysis) of N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide
  • Transfer the wet, crude N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide to a 250 mL round-bottom flask.

  • Add a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the typical quantities of reagents used and the expected product characteristics.

StepReagentMolar Mass ( g/mol )QuantityMoles (approx.)ProductMolar Mass ( g/mol )Theoretical Yield (g)Purity (typical)
15-Fluoro-2-methylaniline125.1510.0 g0.080N-(5-fluoro-2-methylphenyl)acetamide167.1813.4 g>95%
2N-(5-fluoro-2-methylphenyl)acetamide167.1812.0 g0.072N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide212.1815.3 gCrude
3N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide212.1815.3 g (crude)0.072This compound170.1412.3 g>98% (after recrystallization)

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 5-Fluoro-2-methylaniline Step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid, Reflux) Start->Step1 Intermediate1 N-(5-fluoro-2-methylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration (HNO3, H2SO4, 0-10°C) Intermediate1->Step2 Intermediate2 N-(5-fluoro-2-methyl-4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (HCl, Ethanol, Reflux) Intermediate2->Step3 Purification Purification (Recrystallization) Step3->Purification Product Final Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Nitration of 5-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the nitration of 5-fluoro-2-methylaniline. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol is designed to ensure high yield and purity of the desired nitro-substituted product.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. The regioselectivity of this reaction on a substituted aniline, such as 5-fluoro-2-methylaniline, is governed by the directing effects of the existing substituents on the aromatic ring. In this case, the methyl group is an ortho-, para-director, the fluorine atom is an ortho-, para-director (though deactivating), and the amino group is a strong ortho-, para-director. However, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form an anilinium ion, which is a meta-director. This directing effect of the anilinium ion is a key consideration in predicting the outcome of the reaction.

To achieve selective nitration, protection of the amino group as an acetamide is a common and effective strategy. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, which helps to prevent over-nitration and unwanted side reactions. Following the nitration step, the acetyl protecting group can be readily removed by hydrolysis to yield the desired nitro-substituted aniline.

Reaction Conditions Summary

The following table summarizes typical reaction conditions for the nitration of anilines, which are applicable to 5-fluoro-2-methylaniline after protection of the amino group.

ParameterCondition
Starting Material N-(5-fluoro-2-methylphenyl)acetamide
Nitrating Agent Fuming nitric acid in concentrated sulfuric acid
Solvent Concentrated sulfuric acid
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Quenching with ice water, followed by filtration
Deprotection Acid or base-catalyzed hydrolysis

Experimental Protocols

This section details the two-step procedure for the synthesis of 4-nitro-5-fluoro-2-methylaniline, the predicted major isomer, via the protection-nitration-deprotection sequence.

Step 1: Acetylation of 5-Fluoro-2-methylaniline

Objective: To protect the amino group as an acetamide to control the regioselectivity of the subsequent nitration step.

Materials:

  • 5-Fluoro-2-methylaniline

  • Acetic anhydride

  • Acetic acid

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-2-methylaniline in glacial acetic acid.

  • Stir the solution at room temperature (25-30°C) for 10-15 minutes.

  • Slowly add acetic anhydride to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 25-35°C.

  • Heat the reaction mixture to 90°C and stir at this temperature for 3-5 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water with stirring.

  • Collect the precipitated solid by filtration and wash with water.

  • The crude N-(5-fluoro-2-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent like ethanol/water or used directly in the next step after drying.

Step 2: Nitration of N-(5-fluoro-2-methylphenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring.

Materials:

  • N-(5-fluoro-2-methylphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

Procedure:

  • In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Slowly add N-(5-fluoro-2-methylphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate container, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid over 4-6 hours, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product, N-(4-nitro-5-fluoro-2-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(4-nitro-5-fluoro-2-methylphenyl)acetamide

Objective: To deprotect the amino group to obtain the final product.

Materials:

  • N-(4-nitro-5-fluoro-2-methylphenyl)acetamide

  • Methanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, suspend N-(4-nitro-5-fluoro-2-methylphenyl)acetamide in methanol.

  • Add concentrated hydrochloric acid to the suspension at room temperature (25-35°C).

  • Heat the mixture to reflux and maintain reflux for 3-5 hours.

  • Distill off the methanol under reduced pressure.

  • Cool the residue to 10°C and add water.

  • Adjust the pH of the mixture to approximately 9.0 with a sodium hydroxide solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-nitro-5-fluoro-2-methylaniline.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

Nitration_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis start 5-Fluoro-2-methylaniline reagents1 Acetic Anhydride, Acetic Acid reaction1 Acetylation Reaction start->reaction1 reagents1->reaction1 workup1 Aqueous Work-up & Filtration reaction1->workup1 product1 N-(5-fluoro-2-methylphenyl)acetamide workup1->product1 reagents2 Fuming Nitric Acid, Sulfuric Acid (0-5°C) reaction2 Nitration Reaction product1->reaction2 product1->reaction2 reagents2->reaction2 workup2 Quenching on Ice & Filtration reaction2->workup2 product2 N-(4-nitro-5-fluoro-2-methylphenyl)acetamide workup2->product2 reagents3 HCl, Methanol (Reflux) reaction3 Hydrolysis Reaction product2->reaction3 product2->reaction3 reagents3->reaction3 workup3 Extraction & Purification reaction3->workup3 final_product 4-Nitro-5-fluoro-2-methylaniline workup3->final_product

Caption: Workflow for the synthesis of 4-nitro-5-fluoro-2-methylaniline.

Regioselectivity of Nitration

Regioselectivity cluster_directing_effects Directing Effects of Substituents start N-(5-fluoro-2-methylphenyl)acetamide acetamido Acetamido (-NHCOCH3) Ortho-, Para-Director (Activating) methyl Methyl (-CH3) Ortho-, Para-Director (Activating) fluoro Fluoro (-F) Ortho-, Para-Director (Deactivating) positions Potential Nitration Positions acetamido->positions methyl->positions fluoro->positions pos4 Position 4 (Para to Acetamido, Para to Methyl) positions->pos4 pos6 Position 6 (Ortho to Acetamido, Ortho to Methyl) positions->pos6 pos3 Position 3 (Ortho to Methyl, Meta to Acetamido) positions->pos3 major_product Major Product: 4-Nitro-5-fluoro-2-methylaniline pos4->major_product minor_product Minor Product: 6-Nitro-5-fluoro-2-methylaniline pos6->minor_product

Caption: Regioselectivity in the nitration of N-(5-fluoro-2-methylphenyl)acetamide.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-fluoro-2-methyl-4-nitroaniline as a key starting material in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The strategic placement of the fluoro, methyl, nitro, and amino groups on the aniline scaffold makes it a versatile building block for creating complex molecular architectures with potential therapeutic applications.

The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis of a key aminopyrimidine intermediate, a common core structure in many kinase inhibitors.

Overview of Synthetic Strategy

The primary application of this compound in pharmaceutical synthesis involves the transformation of its nitro and amino functionalities to construct more complex heterocyclic systems. A common and effective strategy involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding 4-fluoro-2-methylbenzene-1,4-diamine. This reaction creates a second nucleophilic center on the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting diamine is then reacted with a suitable electrophilic coupling partner, such as a dihalopyrimidine, to form a substituted aminopyrimidine. This scaffold is a well-established pharmacophore in numerous kinase inhibitors.

This synthetic approach leverages the differential reactivity of the functional groups and provides a convergent route to valuable pharmaceutical intermediates.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylbenzene-1,4-diamine (Intermediate 2)

This protocol describes the selective reduction of the nitro group of this compound (1 ) to yield 4-fluoro-2-methylbenzene-1,4-diamine (2 ). Stannous chloride (SnCl2) is an effective reagent for this transformation as it can selectively reduce aromatic nitro groups in the presence of other functional groups without the need for strongly acidic conditions.[1]

Reaction Scheme:

Materials:

  • This compound (1 )

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 ) in absolute ethanol.

  • Add stannous chloride dihydrate (SnCl2·2H2O) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methylbenzene-1,4-diamine (2 ).

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Typical):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Step 2: Synthesis of N1-(5-Chloro-2-pyrimidinyl)-4-fluoro-2-methyl-1,4-benzenediamine (Intermediate 3)

This protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methylbenzene-1,4-diamine (2 ) and 2,4-dichloropyrimidine to produce the key pharmaceutical intermediate N1-(5-chloro-2-pyrimidinyl)-4-fluoro-2-methyl-1,4-benzenediamine (3 ). The C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack. However, under controlled conditions, selective substitution at the C2 position can be achieved.

Reaction Scheme:

Materials:

  • 4-Fluoro-2-methylbenzene-1,4-diamine (2 )

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • 2-Propanol or another suitable high-boiling solvent

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 4-fluoro-2-methylbenzene-1,4-diamine (2 ) in 2-propanol in a round-bottom flask, add 2,4-dichloropyrimidine.

  • Add diisopropylethylamine (DIPEA) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the crude product.

  • Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

  • Dry the solid under vacuum to yield the desired product (3 ). Further purification can be achieved by recrystallization.

Quantitative Data (Typical):

ParameterValue
Yield 70-85%
Purity (by HPLC) >97%
Appearance Light brown to tan solid

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the aminopyrimidine intermediate from this compound.

G start This compound (1) reagent1 SnCl2·2H2O, Ethanol (Reduction) start->reagent1 intermediate 4-Fluoro-2-methylbenzene-1,4-diamine (2) reagent2 2,4-Dichloropyrimidine, DIPEA (SNAr Reaction) intermediate->reagent2 product N1-(5-Chloro-2-pyrimidinyl)-4-fluoro-2-methyl-1,4-benzenediamine (3) reagent1->intermediate reagent2->product

Caption: Synthetic workflow for the preparation of a key aminopyrimidine intermediate.

Kinase Inhibitor Signaling Pathway

The aminopyrimidine scaffold synthesized is a common core for Type I kinase inhibitors, which bind to the ATP-binding site of kinases. An example of a pathway often targeted by such inhibitors is the BRAF signaling pathway, which is frequently mutated in various cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Aminopyrimidine-based Kinase Inhibitor Inhibitor->BRAF Inhibition

Caption: Simplified BRAF signaling pathway and the inhibitory action of a kinase inhibitor.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • This compound and its derivatives should be considered as potentially hazardous and handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization. The user is solely responsible for all safety precautions and for verifying the identity and purity of all synthesized compounds.

References

Application Notes and Protocols for 5-Fluoro-2-methyl-4-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific medicinal chemistry applications and detailed protocols for 5-Fluoro-2-methyl-4-nitroaniline are not extensively documented. However, based on the well-established use of its structural isomers and other fluorinated nitroanilines as key building blocks in drug discovery, this document provides detailed application notes and protocols for a closely related analog, 4-Fluoro-2-methoxy-5-nitroaniline . This information is intended to serve as a valuable reference for researchers and drug development professionals interested in the potential applications of this compound, given the similar reactivity and synthetic utility expected from this class of compounds.

Introduction

Fluorinated anilines are a critical class of intermediates in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The nitroaniline scaffold provides a versatile platform for further chemical modifications, typically involving the reduction of the nitro group to an amine, which can then be elaborated into a wide range of functional groups and heterocyclic systems.

While direct applications of this compound are not readily found in the current literature, its isomer, 4-Fluoro-2-methoxy-5-nitroaniline, is a well-documented key intermediate in the synthesis of Osimertinib (Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer.[4][5] The protocols and application notes provided herein are based on the synthesis of Osimertinib and are intended to be illustrative of the potential utility of this compound in the synthesis of kinase inhibitors and other biologically active molecules.

Application Notes

Key Intermediate in the Synthesis of Kinase Inhibitors

Fluorinated nitroanilines are valuable precursors for the synthesis of various kinase inhibitors.[6][7][8] The aniline nitrogen can act as a nucleophile in reactions with heterocyclic electrophiles to form the core structures of these inhibitors. The subsequent reduction of the nitro group provides a handle for the introduction of solubilizing groups or moieties that can interact with specific residues in the kinase active site.

In the context of Osimertinib synthesis, 4-Fluoro-2-methoxy-5-nitroaniline is coupled with a substituted pyrimidine to form a key intermediate. The fluoro and methoxy substituents on the aniline ring play a crucial role in modulating the drug's binding affinity and pharmacokinetic properties.

Modulation of Physicochemical Properties

The presence of a fluorine atom in the aniline ring can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.[1][2][3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the inhibitor.[6]

  • Improved Membrane Permeability: The lipophilicity introduced by the fluorine atom can enhance the ability of the drug to cross cell membranes.[1][2][3]

Synthetic Versatility

The nitroaniline scaffold allows for a variety of chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as iron powder, tin(II) chloride, or catalytic hydrogenation. This newly formed amine is a key functional group for further derivatization.

  • Nucleophilic Aromatic Substitution: The aniline nitrogen can participate in nucleophilic aromatic substitution (SNAr) reactions with activated aromatic or heteroaromatic systems.

  • Diazotization: The aniline can be converted to a diazonium salt, which can then be used in a variety of coupling reactions to introduce other functional groups.

Experimental Protocols

The following protocols are adapted from the synthesis of Osimertinib and illustrate the potential use of a fluorinated nitroaniline building block.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Osimertinib Intermediate)

This protocol details the coupling of 4-Fluoro-2-methoxy-5-nitroaniline with a chloropyrimidine derivative.

Materials:

  • 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole

  • 4-Fluoro-2-methoxy-5-nitroaniline

  • Methanesulfonic acid

  • 1,4-Dioxane

  • N,N-Diisopropylethylamine (DIPEA)

Procedure: [9]

  • To a reaction vessel, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-Fluoro-2-methoxy-5-nitroaniline (1.0 eq), and 1,4-dioxane.

  • Add methanesulfonic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Cool the mixture and add DIPEA (2.2 eq).

  • Filter the resulting mixture and dry the solid under vacuum to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Quantitative Data:

ReactantMolar RatioYieldReference
3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole1.089.7%[9]
4-Fluoro-2-methoxy-5-nitroaniline1.0
Protocol 2: Reduction of the Nitro Group

This protocol describes a general method for the reduction of the nitro group to an amine.

Materials:

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Suspend the nitro-containing intermediate in a mixture of ethanol and water.

  • Add iron powder (excess) and ammonium chloride (catalytic amount).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Osimertinib Intermediate cluster_reduction Reduction and Further Elaboration start 4-Fluoro-2-methoxy-5-nitroaniline coupling Coupling Reaction (SNA_r_) start->coupling pyrimidine 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole pyrimidine->coupling intermediate1 N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine coupling->intermediate1 reduction Nitro Group Reduction intermediate1->reduction amine_intermediate Amine Intermediate reduction->amine_intermediate elaboration Further Synthetic Steps (e.g., Amide Coupling) amine_intermediate->elaboration final_product Osimertinib elaboration->final_product

Caption: Synthetic workflow for an Osimertinib intermediate.

signaling_pathway cluster_cell EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Osimertinib Osimertinib (Kinase Inhibitor) Osimertinib->EGFR Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and inhibition by Osimertinib.

References

Application Note: 1H and 13C NMR Analysis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Fluoro-2-methyl-4-nitroaniline is an aromatic compound containing several key functional groups that make it a versatile building block in organic synthesis. The presence of an aniline moiety, a nitro group, a methyl group, and a fluorine atom on the benzene ring offers multiple sites for chemical modification. Accurate structural confirmation is the cornerstone of any chemical research and development program. NMR spectroscopy is an unparalleled, non-destructive technique for the precise determination of molecular structure. This application note details the expected 1H and 13C NMR spectral characteristics of this compound and provides standardized protocols for obtaining high-resolution NMR data.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted 1H and 13C NMR data. These predictions are derived from established NMR principles, analysis of analogous structures, and computational NMR prediction software. The predicted values serve as a reliable reference for researchers working with this compound.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.8d~ 8.0
H-6~ 6.8d~ 12.0
NH₂~ 5.0 - 6.0br s-
CH₃~ 2.2s-

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm) d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~ 145
C-2 (C-CH₃)~ 120
C-3 (C-H)~ 128
C-4 (C-NO₂)~ 140
C-5 (C-F)~ 155 (d, ¹JCF ≈ 240 Hz)
C-6 (C-H)~ 110 (d, ²JCF ≈ 25 Hz)
CH₃~ 17

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm) d = doublet due to C-F coupling

Experimental Protocols

The following protocols outline the standardized procedures for the preparation of a this compound sample and the subsequent acquisition of 1H and 13C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of dry this compound powder for 1H NMR, and 50-100 mg for 13C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its convenient solvent peak for spectral referencing.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for this analysis.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, as 13C is significantly less sensitive than 1H.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the 1H spectrum to determine the relative proton ratios.

  • Pick and label the peaks in both the 1H and 13C spectra.

Visualizations

The following diagrams illustrate the molecular structure with predicted proton and carbon assignments and the experimental workflow.

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow SamplePrep Sample Preparation (10-100 mg in 0.6 mL CDCl₃) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer H1_Acquisition 1H NMR Acquisition (zg30, 16-64 scans) Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition (zgpg30, 1024-4096 scans) Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing, Calibration) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The presented predicted spectral data offers a strong foundation for the structural verification of this compound. By following the detailed experimental protocols, researchers can obtain high-quality NMR spectra, enabling confident characterization of this compound for its application in drug discovery, materials science, and other areas of chemical research.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for downstream applications. The developed isocratic reversed-phase HPLC (RP-HPLC) method provides a simple, accurate, and efficient means for the determination of this compound in the presence of potential impurities. The method utilizes a C18 column with a mobile phase of acetonitrile and water, and UV detection. This document provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, making it a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.

Introduction

This compound is a substituted nitroaniline derivative that serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities in this starting material can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the accurate quantification and purity assessment of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] This application note describes the development and validation of a simple isocratic RP-HPLC method suitable for the routine analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound (CAS: 633327-50-1) is presented in the table below. These properties are essential for developing an appropriate analytical method.

PropertyValueReference
Molecular Formula C7H7FN2O2[2][3]
Molecular Weight 170.14 g/mol [2][4]
Appearance Solid[3]
Purity (Typical) ≥95%[2][3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified water).

    • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Method Validation Summary

The developed HPLC method was validated for linearity, precision, and accuracy. A summary of the validation results is presented in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: The data presented here is representative and should be verified through experimental validation.

Mandatory Visualization

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method for this compound analysis.

HPLC_Method_Development start Define Analytical Objective lit_review Literature Review & Physicochemical Properties start->lit_review initial_conditions Select Initial Chromatographic Conditions lit_review->initial_conditions column_selection Column Selection (e.g., C18) initial_conditions->column_selection mobile_phase Mobile Phase Screening (ACN/Water, MeOH/Water) initial_conditions->mobile_phase detection Wavelength Selection (UV Scan) initial_conditions->detection optimization Method Optimization column_selection->optimization mobile_phase->optimization detection->optimization mp_ratio Mobile Phase Ratio optimization->mp_ratio flow_rate Flow Rate optimization->flow_rate temp Column Temperature optimization->temp validation Method Validation mp_ratio->validation flow_rate->validation temp->validation linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy final_method Finalized HPLC Method validation->final_method

Caption: Workflow for HPLC method development.

Logical Relationship of Method Parameters

The following diagram shows the logical relationship between the key parameters of the developed HPLC method.

Method_Parameters analyte This compound separation Chromatographic Separation analyte->separation column Stationary Phase (C18) column->separation mobile_phase Mobile Phase (ACN:H2O) mobile_phase->separation instrument HPLC System instrument->separation detection UV Detection (254 nm) separation->detection output Chromatogram (Peak Area vs. Time) detection->output quantification Quantification output->quantification

Caption: Relationship of HPLC method parameters.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and purity assessment in pharmaceutical manufacturing and research environments. The provided protocols and data serve as a valuable starting point for the implementation of this method. Further validation may be required depending on the specific application and regulatory requirements.

References

Application Note: Determination of 5-Fluoro-2-methyl-4-nitroaniline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive protocol for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline in research samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in the drug development field, providing a robust framework for the accurate determination of this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data and a detailed experimental workflow are provided to guide the user in establishing and validating the method in their laboratory.

Introduction

This compound is an important chemical intermediate in the synthesis of various organic compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and research applications. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the determination of this compound in complex matrices. This document outlines a detailed procedure that can be adapted and validated for specific research needs. While a specific validated method for this compound is not widely published, this protocol is based on established methods for structurally similar compounds such as 2-methyl-4-nitroaniline and other fluoro-nitro-aromatic amines.[1][2][3][4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (Purity ≥98%)

  • Internal Standard (IS): this compound-d6 or a suitable structural analog (e.g., 2-Methyl-4-nitroaniline-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank matrix (e.g., plasma, reaction mixture)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentration range (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard intermediate stock solution with 50:50 (v/v) acetonitrile:water.

2.2. Sample Preparation (Protein Precipitation for Plasma Samples)

  • Pipette 100 µL of the sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (50 ng/mL).

  • Add 350 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Method

3.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

3.3. MRM Transitions (Hypothetical - requires optimization)

The protonated molecule [M+H]+ is expected to be the precursor ion for this compound (FW: 170.14). The following are proposed MRM transitions that require experimental optimization on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound171.1125.1 (Loss of NO2)2515
This compound171.195.1 (Further fragmentation)2530
Internal Standard (d6)177.1131.12515

Data Presentation

The following table summarizes the representative quantitative performance of the assay. These values are hypothetical and should be determined during method validation.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Matrix Effect Minimal with IS correction
Analyte Recovery (%) > 80%

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the LC-MS/MS determination of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the determination of this compound. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the representative data, offer a solid foundation for researchers to develop and validate a method tailored to their specific analytical needs. The high sensitivity and selectivity of this method make it well-suited for a variety of applications in research and drug development.

References

Purification of 5-Fluoro-2-methyl-4-nitroaniline by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Fluoro-2-methyl-4-nitroaniline is a substituted nitroaniline that serves as a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of experimental results. Recrystallization is a preferred method for the purification of such crystalline solids, offering high purification potential with relatively simple and cost-effective procedures. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature while leaving impurities either undissolved or dissolved in the mother liquor upon cooling, allowing for the isolation of pure crystals.

Data Presentation: Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount of the compound at its boiling point and a very small amount at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of the purified product. Based on the purification of analogous compounds such as other substituted nitroanilines, a range of solvents can be considered for the recrystallization of this compound.

The following table summarizes potential solvent systems and their rationale for use. Researchers should perform small-scale solubility tests to determine the optimal solvent or solvent mixture for their specific crude material.

Solvent/Solvent SystemRationale & Expected Solubility Profile
Isopropanol A patent for the structurally similar 2-bromo-5-fluoro-4-nitroaniline reported successful recrystallization from isopropanol, yielding a product with high purity (99.2%).[1] This suggests isopropanol is a strong candidate.
Ethanol Ethanol is a common and effective solvent for the recrystallization of nitroanilines. It is readily available, has a suitable boiling point, and is relatively non-toxic.
Methanol Similar to ethanol, methanol is a polar protic solvent that can be effective for dissolving polar organic compounds like nitroanilines at elevated temperatures.
Aqueous Ethanol A mixture of ethanol and water can be a highly effective recrystallization solvent system. For p-nitroaniline, a 1:1 mixture of ethanol and water has been shown to produce large, well-formed crystals.[2] The water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools.
Acetone Acetone is a more polar aprotic solvent that can be a good choice for moderately polar compounds. Its high volatility facilitates easy removal from the purified crystals.
Dichloromethane/Hexane This is a two-solvent system where the compound is dissolved in a minimal amount of the more polar solvent (dichloromethane) in which it is highly soluble, followed by the addition of a less polar anti-solvent (hexane) to induce crystallization.

Experimental Protocols

The following protocols provide a detailed methodology for the purification of this compound by recrystallization.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for the target compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol, Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue to add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization

This protocol is useful when a single suitable solvent cannot be found. It involves a solvent in which the compound is soluble and a miscible anti-solvent in which the compound is insoluble.

Materials:

  • Crude this compound

  • Solvent pair (e.g., Dichloromethane/Hexane or Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (the solvent in which it is soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes turbid (cloudy), indicating the onset of crystallization.

  • Clarification: Add a few drops of the "good" solvent back to the mixture until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath to promote complete crystallization.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash soluble_impurities Soluble Impurities in Mother Liquor isolate->soluble_impurities dry Dry Purified Crystals wash->dry end_node End: Pure This compound dry->end_node

Recrystallization Workflow Diagram

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point.Use a lower boiling point solvent. Alternatively, use a larger volume of solvent and allow for slower cooling.
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and many organic solvents are flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Use a heating mantle or a steam bath for heating flammable solvents. Avoid open flames.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Note and Protocol for the Purification of 5-Fluoro-2-methyl-4-nitroaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the purification of 5-Fluoro-2-methyl-4-nitroaniline using column chromatography. The methodology is based on established principles for the separation of nitroaniline derivatives and halogenated aromatic compounds.

Introduction

This compound is an organic compound that serves as a building block in the synthesis of various chemical entities. Its purity is critical for the success of subsequent reactions and the quality of the final products. Column chromatography is a widely employed technique for the purification of such compounds from reaction mixtures.[1] This method separates components based on their differential adsorption onto a stationary phase and their varying solubility in a mobile phase.[1][2] For compounds like this compound, a normal-phase chromatography setup is typically effective, utilizing a polar stationary phase and a non-polar mobile phase.[1]

Principle of Separation

In normal-phase column chromatography, the stationary phase, typically silica gel, is polar. The mobile phase, or eluent, is a non-polar solvent or a mixture of solvents.[1] The separation mechanism relies on the polarity of the components in the mixture. More polar compounds will adhere more strongly to the polar stationary phase and will therefore elute from the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and will be carried through the column more quickly by the non-polar mobile phase.[1][2] The polarity of this compound, influenced by its nitro, amine, and fluoro functional groups, will dictate its retention time on the column.

Materials and Equipment

3.1 Materials

  • Crude this compound sample

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Sand (acid-washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)[1]

  • Collection tubes or flasks

3.2 Equipment

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Beakers and Erlenmeyer flasks

  • TLC developing chamber[1]

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Fume hood

Experimental Protocol

4.1 Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation of the desired compound from impurities, with a target retention factor (Rf) of 0.2-0.4.[3]

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.[1]

  • Spot the dissolved sample onto a TLC plate.[1]

  • Prepare several developing chambers with different ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, etc.).[1]

  • Develop the TLC plates in the different solvent systems.

  • Visualize the separated spots under a UV lamp.

  • Select the solvent system that gives the best separation and an Rf value in the desired range for this compound.

4.2 Column Packing

The slurry (wet) method is generally preferred for packing the column as it minimizes the risk of cracking the stationary phase bed.[1]

  • Secure the chromatography column in a vertical position within a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer of sand over the plug.[1]

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[1]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]

  • Once the silica gel has settled, add a layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column must not be allowed to run dry at any point during the experiment. [1][4]

4.3 Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

  • Gently rinse the sides of the column with a small amount of the eluent to ensure all the sample is loaded onto the silica gel.

4.4 Elution and Fraction Collection

  • Slowly add the selected mobile phase to the top of the column.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.[2]

  • Maintain a constant level of solvent above the silica gel bed to avoid cracking.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by slowly increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture). This can help to elute more polar impurities after the desired compound has been collected.

4.5 Fraction Analysis

  • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.[2][3]

  • Spot each fraction on a TLC plate alongside a spot of the original crude mixture.

  • Develop the TLC plate using the optimized solvent system.

  • Identify the fractions containing the pure product (ideally showing a single spot with the correct Rf value).

4.6 Product Isolation

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., melting point, NMR, etc.).

Data Presentation

The following table summarizes typical solvent systems used for the purification of nitroaniline derivatives, which can be used as a starting point for the purification of this compound.

Analysis Type Stationary Phase Mobile Phase (Eluent System) Typical Ratios (Non-polar:Polar) Target Rf Value
TLCSilica GelHexane : Ethyl Acetate9:1, 8:2, 7:30.2 - 0.4
Column ChromatographySilica GelHexane : Ethyl AcetateTo be determined by TLC-

Safety Precautions

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dispose of chemical waste according to institutional guidelines.

Visualization

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_isolation Product Isolation tlc_analysis TLC Analysis (Optimize Mobile Phase) column_packing Column Packing (Slurry Method) tlc_analysis->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product crude_sample Crude Sample crude_sample->tlc_analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Derivatization of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-Fluoro-2-methyl-4-nitroaniline, a versatile building block in medicinal chemistry and materials science. The strategic placement of the fluoro, methyl, nitro, and amino groups on the aniline ring offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.

Introduction

This compound serves as a key starting material for the synthesis of a variety of organic compounds. Its functional groups can be selectively transformed to introduce new functionalities and build molecular complexity. The primary derivatization strategies for this compound include:

  • Reduction of the nitro group: Conversion of the nitro group to an amino group provides a nucleophilic site for further reactions, such as amide bond formation or the synthesis of heterocyclic systems.

  • Diazotization of the amino group: The primary amino group can be converted into a diazonium salt, which is an excellent leaving group and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.

  • Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the fluorine atom by various nucleophiles.

This document outlines generalized protocols for these key transformations, provides representative quantitative data from analogous systems, and includes visual diagrams of the reaction pathways and experimental workflows.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be toxic and may be absorbed through the skin. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and its reagents.

Key Derivatization Reactions

The following sections provide detailed experimental protocols for the primary derivatization reactions of this compound. These protocols are based on established procedures for structurally similar compounds and may require optimization for this specific substrate.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group in this compound yields 5-fluoro-2-methylbenzene-1,4-diamine, a key intermediate for the synthesis of heterocycles like benzimidazoles. A common and effective method for this transformation is the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, or a metal in acidic media like iron in hydrochloric acid.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: In a round-bottom flask, suspend 10 mol% of Palladium on carbon (Pd/C) in a suitable solvent such as ethanol or ethyl acetate.

  • Reaction Setup: Dissolve this compound (1 equivalent) in the same solvent and add it to the flask containing the catalyst.

  • Hydrogenation: Equip the flask with a hydrogen balloon and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoro-2-methylbenzene-1,4-diamine, which can be further purified by recrystallization or column chromatography.

Experimental Protocol: Reduction with Iron in Acidic Media

  • Reaction Setup: To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through Celite to remove the iron salts.

  • Purification: Concentrate the filtrate, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Diazotization of the Amino Group

The primary amino group of this compound can be converted to a diazonium salt, which can then be subjected to various Sandmeyer or related reactions to introduce a range of substituents.

Experimental Protocol: Diazotization and Sandmeyer Reaction

  • Diazotization:

    • Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 2-3 equivalents of HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Example: Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, can be isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Experimental Protocol: Substitution with an Amine

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add the desired amine (1.2-2 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Application in Heterocycle Synthesis: Benzimidazoles

A significant application of this compound derivatives is in the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. This is typically achieved through a one-pot reaction involving the reduction of the nitro group followed by cyclization with an aldehyde.

Experimental Protocol: One-Pot Benzimidazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde (1.1 equivalents) in a suitable solvent like ethanol or acetic acid.

  • Reduction and Cyclization: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (2-3 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the solvent, add water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The resulting crude benzimidazole derivative can be purified by column chromatography or recrystallization.[1][2]

Quantitative Data

Reaction TypeSubstrateReagentsProductYield (%)Reference
Nitro Reductionm-DinitrobenzeneRutile TiO₂, UV lightm-Nitroaniline100%[3]
Nitro Reduction2-NitroanilineCuFe₂O₄ NPs, NaBH₄o-Phenylenediamine95.6%[4]
Diazotizationp-NitroanilineNaNO₂, p-TsAAzo dye50-80%[5]
DiazotizationSubstituted AnilinesIsopropyl nitriteAryl azidesup to 63%[6]
SNAr (Amination)5-Chloro-2-nitroanilineAniline2-Nitro-5-anilinoaniline72%[7]
SNAr (Amination)5-Fluoro-2-nitroanilineEthanolamine5-(2-Hydroxyethylamino)-2-nitroaniline62%[7]

Visual Diagrams

Reaction Pathways

snar_workflow start Start: this compound setup Dissolve in Solvent (e.g., DMF) start->setup reagents Add Nucleophile and Base setup->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Pour into Water and Extract monitoring->workup Complete purification Wash, Dry, and Concentrate workup->purification product Purify by Chromatography or Recrystallization purification->product end Final Product product->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methyl-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and analogous syntheses reported in the literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic approach involves the nitration of an appropriately protected 4-fluoro-2-methylaniline. A typical sequence includes:

  • Protection of the amino group: The amino group of 4-fluoro-2-methylaniline is protected, often through acylation, to prevent unwanted side reactions during nitration.

  • Nitration: The protected compound is then nitrated to introduce the nitro group at the desired position.

  • Deprotection: The protecting group is subsequently removed to yield the final product, this compound.

Q2: Why is protection of the amino group necessary during nitration?

A2: Direct nitration of anilines can be problematic. The amino group is highly activating and susceptible to oxidation by the nitrating agents, which can lead to the formation of undesirable byproducts and even decomposition of the starting material. Protecting the amino group, for instance by converting it to an amide, moderates its activating effect and directs the nitration to the desired position on the aromatic ring.[1][2]

Q3: What are some common impurities I might encounter in my synthesis?

A3: Common impurities can include regioisomers of the desired product (e.g., nitration at a different position), di-nitrated products, and unreacted starting materials or intermediates. The formation of these impurities is often influenced by the reaction conditions, such as temperature and the choice of nitrating agent.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes. Nitration reactions are potentially hazardous and should be handled with extreme care.[2]

  • Exothermic Reactions: Nitrations can be highly exothermic. It is crucial to control the temperature of the reaction mixture, often by using an ice bath, to prevent thermal runaway.

  • Strong Acids: The synthesis involves the use of strong and corrosive acids like sulfuric acid and nitric acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

  • Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice or cold water to dissipate the heat generated.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseTroubleshooting StepExpected Outcome
Incomplete Protection of the Amino Group Ensure the acylation reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or using a slight excess of the acylating agent.Complete consumption of the starting aniline and higher yield of the protected intermediate.
Suboptimal Nitration Conditions The temperature of the nitration is critical. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side reactions. The choice and concentration of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) should be carefully controlled.Improved regioselectivity and reduced formation of byproducts, leading to a higher yield of the desired nitro compound.
Inefficient Deprotection Ensure the hydrolysis of the protecting group is complete. This may require adjusting the reaction time, temperature, or the concentration of the acid or base used for deprotection.Complete conversion of the protected nitroaniline to the final product.
Product Loss During Workup and Purification Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Select a suitable solvent system for recrystallization or chromatography to maximize recovery.Increased isolated yield of the pure product.
Issue 2: Formation of Multiple Products (Low Purity)
Potential CauseTroubleshooting StepExpected Outcome
Formation of Regioisomers The directing effect of the substituents on the aromatic ring can lead to the formation of different isomers. The protection of the amino group is a key step to control regioselectivity. Ensure the protecting group is appropriate and the nitration conditions are optimized for the desired isomer.Increased formation of the desired this compound over other isomers.
Di-nitration Using an excess of the nitrating agent or running the reaction at a higher temperature can lead to the introduction of a second nitro group. Carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature.Minimization of di-nitrated byproducts.
Oxidation of the Starting Material The aniline starting material or the product can be susceptible to oxidation by the nitrating agent. Protecting the amino group and maintaining a low reaction temperature can mitigate this issue.Reduced formation of colored, tar-like impurities resulting from oxidation.

Experimental Protocols (Based on Analogous Syntheses)

The following protocols are adapted from procedures for similar compounds and may require optimization for the synthesis of this compound.

Protocol 1: Acylation of 4-Fluoro-2-methylaniline
  • Dissolve 4-fluoro-2-methylaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride or an acyl chloride) to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by pouring it into cold water.

  • Isolate the N-acyl-4-fluoro-2-methylaniline product by filtration or extraction.

  • Dry the isolated product.

Protocol 2: Nitration of N-acyl-4-fluoro-2-methylaniline
  • Carefully add the N-acyl-4-fluoro-2-methylaniline to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

  • Maintain the low temperature and slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring.

  • Stir the reaction mixture at low temperature for a specified period after the addition is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate and wash with cold water until the filtrate is neutral.

  • Dry the crude N-acyl-5-fluoro-2-methyl-4-nitroaniline.

Protocol 3: Deprotection (Hydrolysis) of the Acyl Group
  • Reflux the crude N-acyl-5-fluoro-2-methyl-4-nitroaniline in an acidic solution (e.g., aqueous hydrochloric acid or sulfuric acid).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Filter the precipitate, wash with water, and dry.

  • Purify the this compound by recrystallization or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for the synthesis of similar nitroaniline compounds. This data can serve as a starting point for the optimization of the this compound synthesis.

Starting MaterialAcylating AgentNitration ConditionsHydrolysis ConditionsOverall YieldReference
o-ToluidineAcetic AnhydrideAcetic Anhydride, Nitric AcidSulfuric AcidNot specified[3]
o-Toluidinep-Toluenesulfonyl ChlorideNot specifiedNot specified95.0%[3]
o-ToluidineBenzenesulfonyl Chloride62% Nitric Acid in Chlorobenzene (40-50°C)Sulfuric Acid80%[3][4]
4-Fluoro-2-methoxyanilineAcetic AnhydrideFuming Nitric Acid in Sulfuric Acid (0-5°C)Not specified78.3% (nitration step)[5]

Visualizing the Workflow and Logic

The following diagrams illustrate the general synthetic workflow and troubleshooting logic.

SynthesisWorkflow start 4-Fluoro-2-methylaniline prot Acylation (e.g., Acetic Anhydride) start->prot inter N-acyl-4-fluoro-2-methylaniline nitr Nitration (HNO3/H2SO4, 0-5°C) inter->nitr nitro_prot N-acyl-5-fluoro-2-methyl-4-nitroaniline deprot Hydrolysis (e.g., aq. HCl) nitro_prot->deprot end_product This compound deprot->end_product

Caption: General synthetic workflow for this compound.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Check Reagent Purity/Stoichiometry cause1->sol1b sol2a Optimize Temperature Control cause2->sol2a sol2b Adjust Nitrating Agent Concentration cause2->sol2b sol3a Optimize Workup pH cause3->sol3a sol3b Improve Purification Technique cause3->sol3b end end sol1a->end Improved Yield sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting logic for addressing low product yield.

References

common side products in the synthesis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitroaniline.

Troubleshooting Guide

Users may encounter several common issues during the synthesis of this compound, which is typically achieved through the nitration of 3-Fluoro-6-methylaniline. This guide addresses specific problems in a question-and-answer format.

Question 1: My reaction mixture turned dark brown or black upon adding the nitrating agent. What is the cause and how can I prevent it?

Answer:

A dark coloration is a common indicator of oxidation of the aniline starting material. The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the formation of polymeric, tar-like substances, which significantly reduces the yield of the desired product.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective way to prevent oxidation is to protect the amino group of 3-Fluoro-6-methylaniline by converting it to an amide, such as an acetamide. The acetamido group is less susceptible to oxidation than the free amino group.

  • Control the Temperature: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Exothermic reactions can accelerate oxidation.

  • Slow Addition: Add the nitrating agent dropwise to the solution of the aniline derivative to maintain better control over the reaction temperature and concentration of the oxidizing agent.

Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side products and how can I improve the selectivity?

Answer:

The formation of multiple products is most likely due to the formation of regioisomers during the nitration step. The substituents on the aromatic ring (fluoro, methyl, and amino/acetamido groups) direct the incoming nitro group to different positions.

Likely Side Products (Regioisomers):

Besides the desired this compound, other possible mono-nitrated isomers include:

  • 3-Fluoro-2-methyl-6-nitroaniline

  • 3-Fluoro-2-methyl-4-nitroaniline

  • 5-Fluoro-2-methyl-3-nitroaniline

Strategies to Improve Selectivity:

  • Amine Protection: Protecting the amino group as an acetamide is crucial. The bulkier acetamido group can sterically hinder nitration at the ortho positions, favoring the para position relative to the acetamido group, which leads to the desired product.

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), can sometimes provide better regioselectivity compared to the harsh conditions of mixed acid nitration.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can influence the isomer distribution.

Question 3: I have a low yield of the desired product even after purification. How can I optimize the reaction?

Answer:

Low yield can be a result of several factors, including incomplete reaction, product loss during workup and purification, or the formation of multiple side products.

Optimization Strategies:

  • Ensure Complete Reaction: Monitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed.

  • Purification Method: Column chromatography is often necessary to separate the desired isomer from other side products. Careful selection of the stationary and mobile phases is critical for good separation. Recrystallization can be used for further purification if a suitable solvent is found.

  • Protecting Group Strategy: If you are using a protecting group, ensure both the protection and deprotection steps are high-yielding.

Question 4: I suspect the formation of dinitrated side products. How can I confirm and avoid this?

Answer:

Dinitration can occur if the reaction conditions are too harsh or if the substrate is highly activated.

Confirmation and Avoidance:

  • Mass Spectrometry: Use mass spectrometry (MS) to identify the molecular weights of the impurities. Dinitrated products will have a higher molecular weight than the mono-nitrated product.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess can promote dinitration.

  • Reaction Time and Temperature: Avoid prolonged reaction times and higher temperatures, as these conditions can favor over-nitration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common route is the electrophilic nitration of 3-Fluoro-6-methylaniline. To control the reaction and avoid side products, the amino group of the starting material is often protected as an acetamide before the nitration step. The protecting group is subsequently removed to yield the final product.

Q2: Why is it necessary to protect the amino group before nitration?

A2: Protecting the amino group serves two main purposes. First, it prevents the formation of the anilinium ion (-NH3+) in the strongly acidic nitrating mixture. The anilinium ion is a meta-directing group, which would lead to the formation of undesired isomers.[1][2][3] Second, it reduces the activating effect of the amino group, which helps to prevent oxidation of the starting material and over-nitration of the aromatic ring.[4]

Q3: What are the typical reaction conditions for the nitration of an N-acylated 3-Fluoro-6-methylaniline?

A3: Typically, the N-acylated substrate is dissolved in a solvent like concentrated sulfuric acid and cooled to a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction is monitored until completion, after which it is carefully quenched by pouring it onto ice.

Q4: What purification techniques are most effective for isolating this compound?

A4: A combination of techniques is often employed. After the reaction workup, the crude product, which may contain a mixture of isomers and other impurities, is typically subjected to column chromatography on silica gel. The choice of eluent is critical for achieving good separation. Subsequent recrystallization from a suitable solvent can be used to obtain a highly pure product.

Quantitative Data Summary

Starting MaterialNitration ConditionMajor ProductMajor Side ProductsExpected Yield of Desired Product
3-Fluoro-6-methylanilineDirect NitrationMixture of IsomersOther regioisomers, Oxidation productsLow to Moderate
N-acetyl-3-fluoro-6-methylanilineControlled NitrationThis compoundOther regioisomers (in lower amounts)Moderate to High

Experimental Protocols

Protocol 1: Acetylation of 3-Fluoro-6-methylaniline (Protection Step)

  • In a round-bottom flask, dissolve 3-Fluoro-6-methylaniline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-3-fluoro-6-methylaniline.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Nitration of N-acetyl-3-fluoro-6-methylaniline

  • Carefully add the dried N-acetyl-3-fluoro-6-methylaniline to concentrated sulfuric acid in a flask, keeping the temperature below 20°C.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

Protocol 3: Hydrolysis of the Nitro Acetanilide (Deprotection Step)

  • Heat a mixture of the crude nitrated acetanilide with aqueous sulfuric acid (e.g., 70%) under reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitroaniline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by column chromatography followed by recrystallization.

Visualizations

Troubleshooting Workflow for Nitration of 3-Fluoro-6-methylaniline

TroubleshootingWorkflow start Start Synthesis issue Problem Encountered During Synthesis? start->issue dark_color Dark Reaction Mixture (Oxidation) issue->dark_color Yes multiple_spots Multiple Spots on TLC (Isomers) issue->multiple_spots Yes low_yield Low Yield of Final Product issue->low_yield Yes end Successful Synthesis issue->end No solution_oxidation Protect Amino Group Control Temperature Slow Addition of Reagents dark_color->solution_oxidation solution_isomers Protect Amino Group Use Milder Nitrating Agent Optimize Reaction Conditions multiple_spots->solution_isomers solution_low_yield Monitor Reaction Completion (TLC/HPLC) Optimize Purification (Chromatography) Ensure High-Yielding Protection/Deprotection low_yield->solution_low_yield solution_oxidation->end solution_isomers->end solution_low_yield->end

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

troubleshooting 5-Fluoro-2-methyl-4-nitroaniline purification challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Fluoro-2-methyl-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities often include positional isomers formed during the nitration of the starting material, such as 2-methyl-3-nitro-5-fluoroaniline and 2-methyl-5-nitro-3-fluoroaniline. Other potential impurities are unreacted starting materials and over-nitrated byproducts like dinitro derivatives.[1] The presence of these impurities can significantly complicate purification due to their similar polarities and solubilities to the desired product.

Q2: Which purification techniques are most effective for this compound?

A2: A combination of recrystallization and column chromatography is generally the most effective strategy. Recrystallization is a cost-effective initial step to remove the bulk of impurities, especially if the crude product is a solid.[2] For separating persistent impurities, particularly positional isomers, column chromatography is highly recommended.[1][3]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of this compound and quantifying any isomeric impurities.[1] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification during column chromatography.[4] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1]

Troubleshooting Guides

Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise. The following guide addresses common problems and provides solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming solid crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, leading to supersaturation.

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation.

    • Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow down the cooling rate.

    • Solvent System Modification: Consider using a lower-boiling point solvent or a solvent mixture (co-solvent). For instance, if using ethanol, adding a small amount of water (an anti-solvent) can sometimes induce crystallization.

    • Seeding: Introduce a seed crystal of the pure compound to provide a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.

Problem 2: Low or No Crystal Formation upon Cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.

  • Solutions:

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.

    • Induce Crystallization: Use seeding or scratching techniques as described above.

    • Change Solvent: The selected solvent may be too good. A less effective solvent, or a mixture where the compound has lower solubility at cold temperatures, might be necessary.

    • Extended Cooling: Allow the solution to stand at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

Problem 3: Product is Still Impure After Recrystallization.

  • Possible Cause: The chosen solvent system is not selective enough to differentiate between the desired product and the impurities, especially in the case of isomers which often have very similar solubilities.

  • Solutions:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity.

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system that provides better selectivity.

    • Activated Carbon Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[1]

    • Proceed to Chromatography: If recrystallization fails to remove closely related impurities, column chromatography is the next logical step.[1]

While specific quantitative data for this compound is scarce in public literature, the general solubility trends for nitroanilines can guide solvent selection.

Solvent ClassRepresentative SolventsExpected Solubility of NitroanilinesRationale
Polar Protic WaterVery Low to Sparingly SolubleThe hydrophobic aromatic ring and nitro group limit solubility in water.[5]
Methanol, EthanolModerate to GoodThe polar -OH group of the alcohol can interact with the polar nitro and amine groups of the solute.
Polar Aprotic Acetone, Ethyl AcetateGood to Very SolubleThese solvents can effectively solvate the polar functional groups of nitroanilines.[5]
DichloromethaneSolubleA good solvent for many organic compounds.
Non-Polar Toluene, HexaneSparingly Soluble to Insoluble"Like dissolves like" principle; the high polarity of nitroanilines limits their solubility in non-polar solvents.

This table is based on general principles and data for structurally related compounds. Experimental verification is crucial.

Column Chromatography Challenges

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.

Problem 1: Poor Separation of Isomers.

  • Possible Cause: The eluent (mobile phase) polarity is not optimized for the separation.

  • Solutions:

    • TLC Optimization: Before running a column, use Thin-Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios). The ideal eluent system should give a good separation of the spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4.[6]

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation, which can help to resolve closely eluting compounds.

    • Column Loading: Overloading the column can lead to broad bands and poor separation. Use an appropriate amount of crude material for the size of your column.

Problem 2: The Compound Does Not Elute from the Column.

  • Possible Cause: The eluent is not polar enough to move the compound through the polar silica gel.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 8:2 or 7:3.

    • Stronger Solvent System: If a gradual increase is ineffective, a switch to a more polar solvent system may be necessary (e.g., dichloromethane/methanol).

Problem 3: The Compound Elutes Too Quickly (with the solvent front).

  • Possible Cause: The eluent is too polar.

  • Solutions:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try 8:2 or 9:1.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes should be optimized on a small scale first.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography of this compound

This protocol is a general procedure for the purification of this compound using silica gel chromatography.

  • Eluent Selection (via TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., hexane:ethyl acetate ratios of 9:1, 8:2, 7:3).

    • Visualize the spots under UV light.

    • Select the solvent system that provides the best separation of the desired product from its impurities, with an Rf value for the product ideally between 0.2 and 0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

purification_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity OK column_chromatography Column Chromatography purity_check1->column_chromatography Impurities Present purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Purity OK purity_check2->column_chromatography Re-purify

Caption: General workflow for the purification of this compound.

recrystallization_troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low/No Crystals? oiling_out->low_yield No reheat_dilute Reheat & Add More Solvent oiling_out->reheat_dilute Yes impure Product Still Impure? low_yield->impure No concentrate Concentrate Solution low_yield->concentrate Yes success Successful Purification impure->success No repeat_recrys Repeat Recrystallization impure->repeat_recrys Yes slow_cool Cool More Slowly reheat_dilute->slow_cool change_solvent1 Change Solvent/Co-solvent slow_cool->change_solvent1 seed_scratch1 Seed or Scratch change_solvent1->seed_scratch1 seed_scratch1->low_yield seed_scratch2 Seed or Scratch concentrate->seed_scratch2 change_solvent2 Use a Less Soluble Solvent seed_scratch2->change_solvent2 extended_cool Extended Cooling change_solvent2->extended_cool extended_cool->impure charcoal Use Activated Charcoal repeat_recrys->charcoal column_chrom Proceed to Column Chromatography charcoal->column_chrom column_chrom->success

Caption: Troubleshooting logic for recrystallization challenges.

References

Technical Support Center: Optimization of Nitration Reactions for Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of nitration reactions for substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline often problematic?

A1: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is challenging for two main reasons. Firstly, the amino group (-NH2) is highly susceptible to oxidation by the strong oxidizing nature of nitric acid, leading to the formation of tarry oxidation products and a lower yield of the desired nitroaniline.[1][2] Secondly, in the strongly acidic medium, the aniline is protonated to form the anilinium ion (-NH3+).[1][3] This ion is a meta-directing group, resulting in a significant amount of the meta-nitroaniline isomer, alongside the expected ortho and para products.[4][5]

Q2: How does protecting the amino group help in the nitration of anilines?

A2: Protecting the amino group, typically through acetylation to form an acetanilide, is a crucial strategy to control the nitration reaction.[4][6][7] The acetyl group reduces the activating effect of the amino group, thereby preventing oxidation of the benzene ring.[7] Although still an ortho, para-director, the bulkier acetamido group sterically hinders the ortho positions, leading to the preferential formation of the para-nitro product.[8] The protecting group can be readily removed by hydrolysis after the nitration is complete.[4][9]

Q3: My nitration reaction is yielding a mixture of ortho, para, and meta isomers. How can I improve regioselectivity for the para product?

A3: To enhance the regioselectivity for the para-isomer, protection of the amino group as an acetanilide is the most effective method.[6] The acetamido group directs the incoming nitro group predominantly to the para position due to steric hindrance at the ortho positions.[8] Performing the reaction at low temperatures (0-10 °C) can also help to control the reaction and improve selectivity.[10][11]

Q4: I am observing significant amounts of dinitrated products. How can I prevent this?

A4: Dinitration can be minimized by carefully controlling the reaction conditions.[12] Key strategies include:

  • Slow, Dropwise Addition of Nitrating Agent: Add the nitrating mixture (concentrated HNO3 and H2SO4) to the aniline derivative solution slowly and in small portions. This keeps the concentration of the nitrating agent low at any given time.[11]

  • Low Temperature: Maintain a low reaction temperature, typically below 10°C, to reduce the reaction rate and prevent over-nitration.[12][13]

  • Stoichiometry: Use a controlled molar ratio of the nitrating agent to the aniline derivative.

Q5: Are there alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

A5: Yes, several alternative nitrating agents can be used, which may offer milder reaction conditions and improved selectivity.[14] One such alternative is bismuth nitrate pentahydrate (Bi(NO3)3•5H2O), which has been shown to be an effective and regioselective nitrating agent for anilines, often favoring the ortho position.[15][16] Other modern methods include visible-light mediated nitration and the use of reagents like N-nitrosaccharin.[17][18]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Nitroaniline - Oxidation of the aniline.[1] - Formation of multiple isomers (poor regioselectivity).[6] - Incomplete reaction.- Protect the amino group as an acetanilide before nitration.[6][7] - Control reaction temperature, keeping it low (0-10°C).[10] - Ensure slow and controlled addition of the nitrating agent.[11] - Allow the reaction to proceed for a sufficient amount of time after the addition of the nitrating agent.[11]
Formation of Tarry/Dark-Colored Products - Oxidation of the amino group by the nitrating mixture.[1][19]- Protect the amino group via acetylation to reduce its susceptibility to oxidation.[7]
Poor Regioselectivity (Mixture of o-, m-, p-isomers) - Direct nitration of unprotected aniline leads to the formation of the meta-directing anilinium ion in acidic conditions.[3][4]- Protect the amino group as an acetanilide. The acetamido group is an ortho, para-director and the steric bulk favors para-substitution.[6][8]
Polysubstitution (Di- or Tri-nitration) - Reaction conditions are too harsh (high temperature, high concentration of nitrating agent).[12]- Maintain a low reaction temperature (below 10°C).[12] - Add the nitrating mixture slowly and dropwise.[11] - Use a stoichiometric amount of the nitrating agent.
Product Fails to Precipitate Upon Quenching with Water/Ice - The product may be more soluble in the aqueous acidic mixture than anticipated. - The protecting group may have been inadvertently cleaved.[20]- Try neutralizing the acidic solution carefully to precipitate the product. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[20] - Use TLC to check the aqueous and organic layers for the presence of your product and starting material.[20]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol describes the acetylation of aniline to form acetanilide, which serves as the substrate for a more controlled nitration.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water or ethanol to obtain pure acetanilide.[6]

Protocol 2: Regioselective para-Nitration of Acetanilide

This protocol outlines the nitration of acetanilide to predominantly yield p-nitroacetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric acid

  • Concentrated Nitric acid

  • Glacial Acetic Acid

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve 5 g of acetanilide in 10 mL of glacial acetic acid and cool the mixture in an ice bath.[6]

  • Slowly and carefully add 10 mL of concentrated sulfuric acid while stirring, keeping the mixture cool.[6]

  • In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.[6]

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature below 10 °C.[6][12]

  • After the complete addition of the nitrating mixture, allow the reaction to stand at room temperature for about 30 minutes to ensure the reaction goes to completion.[6]

  • Pour the reaction mixture onto 100 g of crushed ice.[6][12]

  • The p-nitroacetanilide will precipitate as a solid. Collect the product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[6][12]

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[6]

Visualizations

TroubleshootingWorkflow start Start: Nitration of Substituted Aniline issue Identify Primary Issue start->issue low_yield Low Yield / Poor Conversion issue->low_yield Low Yield poor_selectivity Poor Regioselectivity (o-, m-, p- mixture) issue->poor_selectivity Isomer Mixture oxidation Oxidation / Tarry Products issue->oxidation Tarry Products polysubstitution Polysubstitution (e.g., dinitration) issue->polysubstitution Over-nitration solution_protect Protect Amino Group (e.g., Acetylation) low_yield->solution_protect solution_temp Lower Reaction Temperature (0-10 °C) low_yield->solution_temp poor_selectivity->solution_protect oxidation->solution_protect polysubstitution->solution_temp solution_addition Slow, Dropwise Addition of Nitrating Agent polysubstitution->solution_addition solution_stoich Control Stoichiometry polysubstitution->solution_stoich end Optimized Reaction solution_protect->end solution_temp->end solution_addition->end solution_stoich->end

Caption: Troubleshooting workflow for optimizing aniline nitration.

AnilineNitrationLogic aniline Aniline (-NH2) conditions Nitrating Conditions (HNO3/H2SO4) aniline->conditions unprotected Direct Nitration (Unprotected -NH2) conditions->unprotected No Protection protected Protection as Acetanilide (-NHCOCH3) conditions->protected With Protection anilinium Forms Anilinium Ion (-NH3+) (meta-directing) unprotected->anilinium oxidation Oxidation Occurs unprotected->oxidation ortho_para_directing Ortho, Para-Directing protected->ortho_para_directing steric_hindrance Steric Hindrance at Ortho protected->steric_hindrance meta_product Significant Meta-Product anilinium->meta_product tarry_products Tarry Byproducts oxidation->tarry_products para_product Major Para-Product ortho_para_directing->para_product steric_hindrance->para_product

Caption: Logic diagram for protected vs. unprotected aniline nitration.

References

preventing decomposition of 5-Fluoro-2-methyl-4-nitroaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for preventing the decomposition of 5-Fluoro-2-methyl-4-nitroaniline during storage. Please consult this document for troubleshooting common issues and for frequently asked questions regarding the stability of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Discoloration or Change in Physical Appearance of the Compound

  • Observation: The typically yellow crystalline solid has changed color (e.g., darkened to brown or black), or has become clumpy or oily.

  • Probable Cause: This often indicates chemical decomposition or absorption of moisture. Aromatic nitro compounds can be sensitive to light, heat, and atmospheric conditions.

  • Immediate Actions:

    • Quarantine the affected batch to prevent its use in experiments.

    • Do not use the material if significant discoloration is observed, as the purity is compromised.

    • Review the storage conditions immediately.

  • Preventative Measures:

    • Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

    • Light: Always store in a light-resistant container, such as an amber glass vial.

    • Inert Atmosphere: For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Moisture: Ensure the container is tightly sealed to prevent moisture ingress. The use of a desiccator is also advisable.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Observation: Experiments using this compound yield inconsistent results, such as lower than expected reaction yields, unexpected side products, or shifts in analytical readings (e.g., HPLC retention times).

  • Probable Cause: The starting material may have degraded, leading to a lower concentration of the active compound and the presence of impurities that interfere with the reaction or analysis.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results Observed B Verify Storage Conditions (Temp, Light, Humidity, Inert Gas) A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Compare with Reference Standard or Freshly Opened Lot C->D E Significant Degradation Detected? D->E F Quarantine and Discard Affected Batch E->F Yes I No Significant Degradation Detected E->I No G Review Handling Procedures (e.g., frequency of opening, aliquoting) F->G H Implement Corrective Actions: - Aliquot new material - Store under inert gas - Use desiccator G->H J Investigate Other Experimental Parameters (Reagents, Solvents, etc.) I->J

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Recommended Action: Perform a purity check of the stored compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the results to the certificate of analysis or to a freshly opened container of the same lot.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere is also recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows down potential side reactions.
Light In an amber or opaque, tightly sealed containerPrevents photodegradation, a common issue with nitroaromatic compounds.
Humidity In a desiccator or low-humidity environmentPrevents hydrolysis and physical changes like clumping.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Protects against oxidation.

Q2: What materials should be avoided for storing this compound?

A2: Avoid direct contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Also, avoid storage in containers made of reactive metals.

Incompatible Material ClassExamplesPotential Hazard
Strong Oxidizing AgentsPeroxides, Nitrates, ChloratesCan lead to vigorous or explosive reactions.
Strong Reducing AgentsHydrides, Powdered MetalsMay cause reduction of the nitro group, leading to decomposition.
Strong Acids & BasesConcentrated HCl, NaOHCan catalyze hydrolysis or other degradation reactions.
Reactive MetalsAluminum, Copper, BrassMay react with the compound, especially over long-term storage.

Q3: Is this compound sensitive to light?

A3: Yes. Like many nitroaromatic compounds, it is potentially sensitive to light. Exposure to UV or even prolonged exposure to ambient light can lead to photodegradation. It is crucial to store it in a light-protecting container.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of related compounds, potential degradation can occur through:

  • Reduction of the nitro group: The nitro group (-NO₂) is susceptible to reduction to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This can be initiated by contaminants or certain storage conditions.

  • Hydrolysis: If exposed to moisture, particularly under acidic or basic conditions, the compound may undergo hydrolysis.

  • Photodegradation: Exposure to light can provide the energy for various degradation reactions, including polymerization or rearrangement.

G cluster_compound cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways Compound This compound Light Light (UV/Visible) Heat Heat Moisture Moisture/Humidity Incompatible Incompatible Materials (e.g., Reducing Agents, Bases) Photodegradation Photodegradation Light->Photodegradation Thermal Thermal Decomposition Heat->Thermal Hydrolysis Hydrolysis Moisture->Hydrolysis Reduction Nitro Group Reduction Incompatible->Reduction Degradation Degradation Products Photodegradation->Degradation Thermal->Degradation Hydrolysis->Degradation Reduction->Degradation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid for improved peak shape) is recommended.

    • Initial Gradient (example): 70% Water (0.1% Formic Acid) / 30% Acetonitrile.

    • Gradient Program: Linearly increase Acetonitrile to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by a UV scan, likely in the range of 250-380 nm). A PDA detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Analysis:

    • Inject a freshly prepared sample to establish a baseline chromatogram and retention time for the parent compound.

    • Inject the aged or suspected degraded sample.

    • Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method, based on ICH guidelines.

  • Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: For each stress condition, prepare a control sample stored under normal conditions. For thermal and light stress, also include a "dark" control (wrapped in aluminum foil) stored at the same temperature.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method (Protocol 1). Analyze for the formation of degradation products and the loss of the parent compound.

By implementing these guidelines and protocols, researchers can ensure the integrity of their this compound samples and obtain reliable and reproducible experimental results.

Technical Support Center: HPLC Analysis of Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, such as peak tailing, encountered during the analysis of nitroaniline compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my chromatogram?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with your HPLC system or method.[1][2]

You can quantitatively measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value greater than 1.2 often indicates significant tailing.[1][3]

Q2: My nitroaniline peaks are tailing. What are the most common causes?

A: Peak tailing for basic compounds like nitroanilines in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[3][4] The primary causes include:

  • Secondary Silanol Interactions: Nitroanilines, being basic compounds, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][5][6] This interaction provides a secondary retention mechanism that can lead to peak tailing.[4][7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitroaniline compound, both ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[8][9] At a mobile phase pH greater than 3, silanol groups can become ionized and interact more strongly with basic analytes.[3]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[1] A partially blocked inlet frit can also cause peak distortion for all peaks in the chromatogram.[10]

  • Metal Contamination: Trace metals in the silica matrix of the column or from the HPLC system itself (e.g., titanium from biocompatible systems) can act as active sites, increasing the acidity of silanol groups and exacerbating peak tailing.[4][11][12]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][13]

Q3: How can I eliminate peak tailing caused by silanol interactions?

A: To minimize secondary interactions with silanol groups, you can modify your mobile phase or choose a more suitable column.[4][5]

Mobile Phase Modification

One of the most effective strategies is to adjust the pH of your mobile phase.[4] For basic compounds like nitroanilines, using a low pH mobile phase (typically ≤ 3) will protonate the silanol groups, suppressing their ionization and reducing their interaction with the basic analyte.[4][14]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Tailing
3.01.33Improved

Data adapted from an analysis of basic drug compounds, demonstrating the principle of pH adjustment.[3]

You can also increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM for LC-UV applications), which can help mask the silanol interactions.[14] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[14]

Column Selection
  • Use End-capped Columns: Modern "base-deactivated" or "end-capped" columns have a stationary phase where most of the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl), making them less available for secondary interactions.[14][15]

  • Consider Alternative Stationary Phases:

    • Type B Silica Columns: These are made from high-purity silica with lower metal content, which reduces the number of highly acidic silanol groups.[4][16]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help shield the basic analytes from residual silanol groups.[8]

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica structure, reducing the overall concentration of surface silanols.[16]

Q4: What should I do if I suspect my column is contaminated or has degraded?

A: If you suspect column contamination or degradation, the following steps can help diagnose and resolve the issue:

  • Flush the Column: Start by flushing the column with a strong solvent to remove any strongly retained contaminants.[1] For a reversed-phase column, this could involve flushing with 100% acetonitrile or methanol.[1]

  • Check for Voids or Blockages: A sudden increase in backpressure or severely distorted peaks could indicate a blocked inlet frit or a void in the column packing.[1][5] You can sometimes resolve a blocked frit by back-flushing the column.[10] If a void has formed, the column will likely need to be replaced.[1]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contaminants and particulates in the sample.[17]

Q5: Could my HPLC system itself be causing the peak tailing?

A: Yes, issues with the HPLC system can contribute to peak tailing.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, a large detector cell, or poorly made connections can cause band broadening and peak tailing.[1][8] This effect is often more pronounced for early eluting peaks.[17] To minimize this, use tubing with a narrow internal diameter (e.g., 0.005").[8]

  • Metal Contamination from the System: Some "biocompatible" HPLC systems use titanium components, which can leach titanium ions if exposed to pure organic solvents like methanol.[11][12] These metal ions can contaminate the column and cause peak tailing for compounds that can chelate with them.[11][18]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to lower the mobile phase pH to reduce peak tailing for nitroaniline analysis.

Objective: To suppress the ionization of residual silanol groups on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Mobile phase additive (e.g., 0.1% formic acid or trifluoroacetic acid)[19]

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Portion: Measure the required volume of HPLC-grade water for your mobile phase.

  • Add Acidifier: While stirring, carefully add the acidic modifier to the water to reach the target concentration (e.g., add 1 mL of formic acid to 999 mL of water for a 0.1% solution).

  • Measure pH: Calibrate your pH meter and measure the pH of the aqueous solution. Adjust as necessary to reach a pH of 3.0 or lower.[14] It is crucial to measure the pH of the aqueous component before mixing with the organic solvent for accurate and reproducible results.[20]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous solution with the organic solvent in the desired ratio (e.g., 50:50 acetonitrile:water).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to remove dissolved gases.

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample to ensure the column is fully equilibrated.

Protocol 2: Column Flushing and Regeneration

This protocol outlines a general procedure for flushing a contaminated C18 column.

Objective: To remove strongly retained contaminants from the analytical column.

Materials:

  • HPLC-grade solvents: water, isopropanol, acetonitrile, methanol.

Procedure:

  • Disconnect the Column from the Detector: To avoid flushing contaminants into the detector, disconnect the column outlet and direct it to a waste container.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without any buffer salts for 10-15 column volumes.

  • Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 20 column volumes.

  • Flush with Isopropanol: Flush with 100% isopropanol for 20 column volumes.

  • Reverse Flush (Optional): If you suspect a blocked inlet frit, you can reverse the column direction and flush with a strong solvent. Warning: Only do this if your column manufacturer states that the column is safe to back-flush.

  • Re-equilibrate: Return the column to its original orientation, reconnect it to the detector, and re-equilibrate with your mobile phase until a stable baseline is achieved.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your HPLC analysis.

G A Peak Tailing Observed (Tf > 1.2) B Check: All Peaks or Specific Peaks Tailing? A->B C All Peaks Tailing B->C All D Specific Peaks Tailing (e.g., Nitroanilines) B->D Specific E Possible Causes: - Blocked Inlet Frit - Extra-Column Volume - Column Void C->E G Possible Causes: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Sample Overload - Metal Contamination D->G F Solutions: - Back-flush column - Check tubing/connections - Replace column E->F H Solution Path 1: Modify Mobile Phase G->H I Solution Path 2: Change Column G->I L Solution Path 3: Check Sample & System G->L J - Lower pH (≤ 3) - Increase buffer strength - Add competitive base (less common) H->J K - Use End-Capped Column - Use Type B / Hybrid Silica - Use Polar-Embedded Column I->K M - Reduce injection volume - Perform sample cleanup (SPE) - Check for system metal leaching L->M

Caption: A troubleshooting workflow for peak tailing.

Chemical Interaction Diagram

This diagram illustrates the secondary interaction between a basic nitroaniline molecule and an ionized silanol group on the silica stationary phase, which leads to peak tailing.

G cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase Silanol_H Protonated Silanol (Si-OH) Low pH (≤ 3) Silanol_Ion Ionized Silanol (Si-O⁻) Mid-range pH (> 3) Analyte Nitroaniline (Basic Amine Group) Analyte->Silanol_H Weak Interaction (Good Peak Shape) Analyte->Silanol_Ion Strong Ionic Interaction (Peak Tailing)

Caption: Silanol interactions causing peak tailing.

References

Technical Support Center: Regioselectivity in Fluorinated Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting regioisomer formation in the synthesis of fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by reaction type to help you quickly find solutions to specific issues you may be encountering.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation followed by reduction)

Q1: I am getting a mixture of ortho and para isomers during the electrophilic fluorination/functionalization of my aniline derivative. How can I improve para-selectivity?

A: Achieving high para-selectivity is a common challenge due to the strong ortho, para-directing nature of the amino group.[1] Here are several strategies to enhance para-selectivity:

  • Steric Hindrance: Introduce a bulky protecting group on the nitrogen atom. An acetanilide, for example, is sterically more hindered than an aniline, which can disfavor substitution at the ortho positions.[1]

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored para product.[2]

  • Solvent Effects: The choice of solvent can influence the ortho/para ratio. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Lewis Acid Catalyst: In reactions like Friedel-Crafts acylation, the aniline's basicity can interfere with the Lewis acid catalyst.[1] Protecting the amino group as an amide circumvents this issue and improves selectivity.[1]

Q2: I am observing the formation of meta-substituted products, which is unexpected for an aniline derivative. What could be the cause?

A: The formation of meta products typically occurs under strongly acidic conditions. The amino group gets protonated to form an anilinium ion (-NH3+), which is an electron-withdrawing and meta-directing group.[1]

  • Troubleshooting:

    • Control pH: If meta-substitution is undesired, ensure your reaction medium is not overly acidic.

    • Leverage for meta-synthesis: Conversely, if the meta-isomer is the target, performing the electrophilic substitution in a strong acid is a viable strategy.[1]

Nucleophilic Aromatic Substitution (SNAr)

Q3: My SNAr reaction on a polyfluorinated aromatic ring with an amine is yielding multiple regioisomers. How can I control the position of substitution?

A: Regioselectivity in SNAr reactions is primarily governed by the electronic effects of the substituents on the ring. The nucleophile will preferentially attack the most electron-deficient position.

  • Troubleshooting Steps:

    • Analyze Substituent Effects: Identify the strongest electron-withdrawing groups on your aromatic ring. Substitution is most likely to occur ortho or para to these groups.

    • Computational Prediction: DFT calculations can be used to predict the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates, which can quantitatively predict the regioisomer distribution.[3]

    • Leaving Group: The nature of the leaving group can also play a role. Fluorine is a poor leaving group but strongly activates the ring for nucleophilic attack. In poly-substituted aromatics, the position of other halogens can influence which fluorine is displaced.

Q4: I am attempting a nucleophilic substitution on a difluorinated aniline precursor, but the reaction is sluggish and gives a poor yield of the desired regioisomer.

A: The reactivity of the aromatic ring and the position of the fluorine atoms are critical.

  • Potential Causes & Solutions:

    • Insufficient Activation: The ring may not be sufficiently activated by electron-withdrawing groups. Consider if your synthetic strategy can be altered to include stronger activating groups.

    • Steric Hindrance: The nucleophile or substituents on the ring may be sterically hindering the desired reaction site. Using a smaller nucleophile or modifying the substrate could help.

    • Concerted Mechanism: Some SNAr reactions proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, especially on unactivated rings.[4][5] In such cases, the reaction kinetics and selectivity will be different. Understanding the likely mechanism for your system is key.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Fluorination of Aryl Triflates)

Q5: During the Pd-catalyzed fluorination of an aryl triflate, I am observing the formation of a regioisomeric aryl fluoride. What is the mechanism, and how can I suppress it?

A: The formation of regioisomers in Pd-catalyzed fluorination of electron-rich aryl triflates can occur through the formation of a Pd-aryne intermediate.[6] This intermediate is generated by the ortho-deprotonation of a palladium-aryl species by the fluoride source (e.g., CsF).[6] Nucleophilic attack of fluoride on the aryne intermediate can then occur at two different positions, leading to a mixture of regioisomers.[6]

  • Strategies to Minimize Regioisomer Formation:

    • Ligand Design: The choice of phosphine ligand is crucial. Ligands that accelerate the desired C-F cross-coupling pathway over the competing ortho-deprotonation can improve regioselectivity. Theoretical calculations suggest that modifying the ligand to increase steric repulsion and create a specific electronic environment around the palladium center can suppress regioisomer formation.[7]

    • Substrate Modification: Introducing a substituent at the ortho position of the aryl triflate will block the deprotonation step and prevent the formation of the aryne intermediate.[6]

    • Deuterium Labeling: Isotopic labeling studies with deuterium at the ortho positions have shown improved regioselectivity, suggesting that ortho-deprotonation is involved in the rate-limiting step of regioisomer formation.[6]

Q6: I am performing a Buchwald-Hartwig amination on a dihaloaromatic substrate to synthesize a fluorinated aniline derivative, but I am getting poor regioselectivity. How can I control which halide is substituted?

A: Regioselectivity in Buchwald-Hartwig amination of polyhalogenated substrates is influenced by the relative reactivity of the C-X bonds and the reaction conditions.

  • Troubleshooting & Optimization:

    • Halide Reactivity: The reactivity order is typically C-I > C-OTf > C-Br > C-Cl. You can exploit this difference to achieve selective substitution.

    • Catalyst System: The choice of palladium precursor, ligand, and base is critical for controlling selectivity.[8][9] Sterically hindered phosphine ligands can provide higher selectivity.[10]

    • Temperature Control: It is sometimes possible to selectively substitute the more reactive halide at a lower temperature, and then substitute the second halide by increasing the temperature in a subsequent step.[11]

    • Homogeneous Conditions: Using a soluble organic base like DBU can create homogeneous reaction conditions, which may improve selectivity and is advantageous for flow chemistry applications.[12]

Quantitative Data Summary

The following tables summarize typical reaction outcomes for different synthetic routes, highlighting the impact of various parameters on regioselectivity.

Table 1: Regioselectivity in the Nitration of Acetanilide

Nitrating AgentSolventTemperature (°C)ortho:para RatioReference
HNO₃/H₂SO₄Acetic Acid< 1019:81[1]
HNO₃Acetic Anhydride2532:68General Chemistry Principles

Table 2: Regioselectivity in Pd-Catalyzed Fluorination of Aryl Triflates

SubstrateLigandSolventTemperature (°C)Desired Product Yield (%)Regioisomer Yield (%)Reference
4-nBu-phenyl-OTftBuBrettPhosToluene1356513[6]
2-MeO-phenyl-OTftBuBrettPhosToluene1354020[6]

Experimental Protocols

Protocol 1: para-Nitration of Aniline via Acetanilide Protection

Objective: To synthesize p-nitroaniline with high regioselectivity by protecting the amino group as an acetanilide.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Ice

Procedure:

  • Protection of Aniline:

    • In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.

    • Prepare a solution of sodium acetate in water.

    • Cool the aniline solution in an ice bath and add acetic anhydride, followed by the sodium acetate solution.

    • Stir the mixture until a white precipitate of acetanilide is formed. Filter, wash with cold water, and dry the product.

  • Nitration of Acetanilide: [1]

    • Add the dried acetanilide to glacial acetic acid in a flask and cool the mixture in an ice bath.

    • Slowly add a cold nitrating mixture (concentrated H₂SO₄ and HNO₃) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

    • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

    • Filter the yellow solid, wash thoroughly with cold water, and recrystallize from ethanol.

  • Hydrolysis to p-Nitroaniline:

    • Heat the purified p-nitroacetanilide with aqueous sulfuric acid to hydrolyze the amide.

    • Cool the solution and neutralize with an aqueous base (e.g., NaOH) to precipitate the p-nitroaniline.

    • Filter, wash with water, and dry the final product.

Protocol 2: Buchwald-Hartwig Amination of a Dihaloarene

Objective: To achieve regioselective amination of a dihaloarene (e.g., 2,4-dichloropyridine) at the more reactive position.[11]

Materials:

  • 2,4-Dichloropyridine

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂, XPhos, and KOtBu.

    • Add 2,4-dichloropyridine followed by the aniline derivative.

    • Add anhydrous toluene via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to a specific temperature (e.g., 80 °C) and stir vigorously. The lower temperature favors substitution at the more reactive C2 position of 2,4-dichloropyridine.[11]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.

Visualizations

Regioselectivity_Control_Workflow start Start: Fluorinated Aniline Synthesis reaction_type Identify Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution reaction_type->eas EAS snar Nucleophilic Aromatic Substitution reaction_type->snar SNAr pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Pd-Coupling eas_issue Issue: Poor o/p Selectivity eas->eas_issue snar_issue Issue: Multiple Isomers snar->snar_issue pd_issue Issue: Regioisomer Formation pd_coupling->pd_issue eas_solutions Solutions: - N-Protection (Sterics) - Lower Temperature - Optimize Solvent eas_issue->eas_solutions end_node Achieve Desired Regioisomer eas_solutions->end_node snar_solutions Solutions: - Analyze Electronic Effects - Computational Prediction - Modify Substrate snar_issue->snar_solutions snar_solutions->end_node pd_solutions Solutions: - Ligand Optimization - Temperature Control - Block Aryne Pathway pd_issue->pd_solutions pd_solutions->end_node Aryne_Mechanism cluster_0 Pd-Catalyzed Fluorination cluster_1 Regioisomer Formation pd_ar_otf L-Pd(Ar)OTf deprotonation ortho-Deprotonation (by CsF) pd_ar_otf->deprotonation Slow direct_coupling Direct C-F Cross-Coupling (Desired Pathway) pd_ar_otf->direct_coupling Fast (Ideal) pd_aryne Pd-Aryne Intermediate deprotonation->pd_aryne f_attack Nucleophilic Attack by F- pd_aryne->f_attack isomers Mixture of Regioisomers (Product A + Product B) f_attack->isomers desired_product Desired Aryl Fluoride direct_coupling->desired_product

References

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic route is a three-step process starting from 5-fluoro-2-methylaniline. This involves:

  • Acetylation: Protection of the amino group of 5-fluoro-2-methylaniline with acetic anhydride to prevent oxidation and control regioselectivity during nitration.

  • Nitration: Introduction of the nitro group at the 4-position of the N-acetyl-5-fluoro-2-methylaniline intermediate using a nitrating agent.

  • Hydrolysis: Deprotection of the acetyl group to yield the final product, this compound.

Q2: Why is the protection of the amino group necessary before nitration?

A2: Direct nitration of anilines is often problematic. The amino group is a strong activating group, which can lead to over-reaction and the formation of multiple nitrated products. Furthermore, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position, leading to the formation of undesired isomers. Protecting the amino group as an acetamide moderates its activating effect and sterically hinders ortho-substitution, favoring the desired para-nitration.

Q3: What are the typical yields and purity for this synthesis?

A3: The overall yield for the three-step synthesis of this compound is generally in the range of 60-70%. The purity of the final product after recrystallization is typically high, often exceeding 98%. For a breakdown of yields at each step, please refer to the data tables below.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be employed prior to recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the acetylation step - Incomplete reaction. - Loss of product during work-up.- Ensure the complete consumption of the starting aniline using TLC analysis before quenching the reaction. - Increase the reaction time or slightly increase the equivalents of acetic anhydride. - Optimize the extraction and washing steps to minimize product loss.
Formation of multiple isomers during nitration - Incomplete acetylation of the starting material. - Reaction temperature is too high.- Confirm the purity of the acetylated intermediate before proceeding to the nitration step. - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.
Low yield in the nitration step - Incomplete nitration. - Product degradation.- Allow the reaction to stir for a sufficient time at low temperature. - Slowly add the nitrating agent to control the exotherm. - Pour the reaction mixture onto ice to quench the reaction promptly.
Product is an oil and does not crystallize - Presence of impurities.- Attempt to purify a small sample by column chromatography to see if the purified product is a solid. - Try different recrystallization solvents or solvent systems. - Use a seed crystal to induce crystallization.
Difficulty in deprotection (hydrolysis) - Incomplete hydrolysis.- Increase the reaction time or the concentration of the acid/base used for hydrolysis. - Ensure the reaction temperature is appropriate for the chosen hydrolysis method.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Step Reaction Key Reagents Temperature (°C) Time (h) Typical Yield (%) Typical Purity (%)
1Acetylation5-fluoro-2-methylaniline, Acetic anhydride100-1102-390-95>98
2NitrationN-acetyl-5-fluoro-2-methylaniline, HNO₃, H₂SO₄0-51-270-7595-98
3HydrolysisN-acetyl-5-fluoro-2-methyl-4-nitroaniline, HCl90-1002-490-95>98

Experimental Protocols

Step 1: Acetylation of 5-fluoro-2-methylaniline

  • To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-2-methylaniline (1.0 eq).

  • Slowly add acetic anhydride (1.1 eq) to the flask with stirring.

  • Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with vigorous stirring.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-acetyl-5-fluoro-2-methylaniline.

Step 2: Nitration of N-acetyl-5-fluoro-2-methylaniline

  • In a three-necked flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add N-acetyl-5-fluoro-2-methylaniline (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated aniline, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-acetyl-5-fluoro-2-methyl-4-nitroaniline.

Step 3: Hydrolysis of N-acetyl-5-fluoro-2-methyl-4-nitroaniline

  • In a round-bottom flask, suspend N-acetyl-5-fluoro-2-methyl-4-nitroaniline (1.0 eq) in a solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (90-100 °C) and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.

  • Filter the precipitated product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis start 5-Fluoro-2-methylaniline step1_process Heat (100-110°C) start->step1_process step1_reagents Acetic Anhydride step1_reagents->step1_process step1_product N-acetyl-5-fluoro-2-methylaniline step1_process->step1_product step2_process Cool (0-5°C) step1_product->step2_process step2_reagents HNO₃ / H₂SO₄ step2_reagents->step2_process step2_product N-acetyl-5-fluoro-2-methyl-4-nitroaniline step2_process->step2_product step3_process Reflux (90-100°C) step2_product->step3_process step3_reagents HCl (aq) step3_reagents->step3_process final_product This compound step3_process->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield in Nitration Step check_temp Was reaction temperature maintained at 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_addition Was the nitrating agent added slowly? addition_yes Yes check_addition->addition_yes addition_no No check_addition->addition_no check_purity Was the acetylated starting material pure? purity_yes Yes check_purity->purity_yes purity_no No check_purity->purity_no temp_yes->check_addition solution_temp Optimize cooling and monitoring to prevent temperature spikes. temp_no->solution_temp addition_yes->check_purity solution_addition Ensure slow, dropwise addition to control the exotherm. addition_no->solution_addition solution_other Investigate other factors: reaction time, reagent stoichiometry. purity_yes->solution_other solution_purity Recrystallize or purify the acetylated intermediate before nitration. purity_no->solution_purity

Caption: Troubleshooting workflow for low yield in the nitration step.

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and workup of 5-Fluoro-2-methyl-4-nitroaniline.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete nitration reaction. - Degradation of starting material or product. - Incorrect reaction temperature.- Ensure the use of a strong nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids). - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent side reactions and degradation.[1] - Verify the quality and purity of the starting material (3-fluoro-6-methylaniline).
Formation of Isomeric Impurities - Nitration at undesired positions on the aromatic ring.- Protecting the amine group (e.g., through acetylation to form N-(5-fluoro-2-methylphenyl)acetamide) before nitration can increase the selectivity for the desired isomer. The protecting group can be subsequently removed by acid or base hydrolysis.[1][2] - Precise control of reaction temperature and the rate of addition of the nitrating agent is crucial.
Product is a Dark Oil or Gummy Solid - Presence of significant impurities or residual acid. - Incomplete removal of byproducts.- Ensure the reaction mixture is thoroughly quenched in ice water after completion. - Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates completely.[2] - Wash the crude product thoroughly with cold water to remove any inorganic salts.
Difficulty in Purifying the Product - Co-precipitation of isomeric impurities. - Similar solubility profiles of the product and impurities.- Recrystallization: Use a suitable solvent system. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are often effective for purifying nitroanilines.[1] Experiment with different solvents to achieve optimal separation. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexane can be employed to separate isomers and other impurities.[3][4]
Low Yield After Purification - Loss of product during workup and purification steps. - Sub-optimal reaction conditions.- Minimize the number of transfer steps. - When performing extractions, ensure complete separation of the organic and aqueous layers. - During recrystallization, avoid using an excessive amount of solvent and allow for slow cooling to maximize crystal formation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is 3-fluoro-6-methylaniline. To achieve higher selectivity and yield, it is often recommended to first protect the amino group, for example, by acetylation to form N-(5-fluoro-2-methylphenyl)acetamide, before proceeding with the nitration step.

Q2: What are the typical reagents and conditions for the nitration step?

A2: A standard nitrating mixture of concentrated nitric acid in concentrated sulfuric acid is typically used. The reaction is highly exothermic and should be carried out at low temperatures, generally between 0 °C and 5 °C, to control the reaction rate and minimize the formation of byproducts.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What is the purpose of pouring the reaction mixture into ice water during the workup?

A4: Pouring the acidic reaction mixture into ice water serves two main purposes. Firstly, it rapidly quenches the reaction and prevents further nitration or side reactions. Secondly, it helps to precipitate the crude product, which is generally insoluble in the resulting acidic aqueous solution.

Q5: What are the key safety precautions to consider during this synthesis?

A5: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic, and the temperature must be carefully controlled to avoid a runaway reaction.

Quantitative Data Summary

The following table provides typical data for the synthesis of nitroaniline derivatives, which can be considered as a general reference for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.

Parameter Typical Value Reference
Reaction Temperature 0 - 5 °C[1]
Reaction Time 0.5 - 4 hours[1]
Yield (Crude) 70 - 90%Inferred from similar syntheses
Yield (Purified) 50 - 80%[1]
Purity (after Recrystallization) >98%[1]

Experimental Workflow

A generalized experimental workflow for the synthesis and workup of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3-Fluoro-6-methylaniline protection Amine Protection (e.g., Acetylation) start->protection nitration Nitration (HNO3, H2SO4, 0-5°C) protection->nitration quench Quench (Pour into ice water) nitration->quench neutralize Neutralization (e.g., NaOH solution) quench->neutralize filter Filtration & Washing neutralize->filter crude Crude Product filter->crude recrystallization Recrystallization (e.g., Ethanol) crude->recrystallization chromatography Column Chromatography (Silica Gel) crude->chromatography pure_product Pure 5-Fluoro-2-methyl- 4-nitroaniline recrystallization->pure_product chromatography->pure_product

References

stability of 5-Fluoro-2-methyl-4-nitroaniline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-methyl-4-nitroaniline in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] For extended storage, refrigeration at 2-8°C and protection from light are advisable to minimize thermal and photodegradation.[4] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[4]

Q2: I am observing inconsistent results in my experiments. Could this be related to the degradation of this compound?

A2: Yes, inconsistent experimental outcomes can be a sign of compound degradation. The presence of impurities or degradation products can interfere with assays, leading to unreliable results.[4] It is recommended to use a fresh sample or a properly stored aliquot to verify if the issue is with the compound's integrity.[4]

Q3: Is this compound sensitive to light?

A3: Yes, similar to other nitroaromatic compounds, this compound is potentially sensitive to light.[4][5] Exposure to ambient or UV light can induce photodegradation. Therefore, it is crucial to store the compound in light-protecting containers, such as amber vials.[4]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related nitroaniline compounds are known to degrade via several mechanisms. These can include N-demethylation (if applicable to derivatives), monooxygenation, and oxidative deamination.[6][7] Aerobic degradation in the presence of microorganisms can lead to the removal of the nitro group and subsequent ring cleavage.[8][9][10]

Troubleshooting Guide

Issue: Precipitation of the compound from the solution during storage.

Possible Cause: The solvent may be saturated, or the storage temperature may have decreased, reducing the solubility of the compound.

Solution:

  • Gently warm the solution to see if the precipitate redissolves.

  • If precipitation persists, consider preparing a more dilute stock solution.

  • Ensure the storage temperature is appropriate for the solvent and concentration used.

Issue: Change in the color of the solution over time.

Possible Cause: This is often an indication of chemical degradation.

Solution:

  • Prepare a fresh solution for your experiments.

  • To identify the cause of degradation, a forced degradation study can be performed under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[5]

  • Analyze the solution using techniques like HPLC or LC-MS to identify any degradation products.[5]

Predicted Stability in Common Solvents

While specific experimental data for this compound is limited, the following table summarizes the predicted stability based on the chemical properties of nitroaromatic anilines and data for structurally similar compounds.

SolventPredicted StabilityRationale & Considerations
Aprotic Solvents
Acetonitrile (ACN)GoodGenerally a good solvent for long-term storage of nitroaromatic compounds.
Dimethylformamide (DMF)ModerateCan contain amine impurities that may react with the compound over time. Use high-purity, anhydrous DMF.
Dimethyl sulfoxide (DMSO)ModerateHygroscopic; absorbed water can lead to hydrolysis. Store solutions in a desiccated environment.
Dichloromethane (DCM)GoodGenerally inert, but ensure it is free of acidic impurities.
Protic Solvents
Methanol (MeOH)GoodSuitable for short to medium-term storage.
Ethanol (EtOH)GoodSimilar to methanol, provides a stable environment for short to medium-term storage.
Water (Aqueous Buffers)pH-DependentStability is highly dependent on the pH. The compound is likely more stable in neutral to acidic conditions and may degrade under basic conditions.[5]
Non-polar Solvents
HexanePoor SolubilityWhile stable, the low solubility limits its use as a primary solvent.
TolueneModerate SolubilityGenerally stable, but solubility may be a limiting factor.

Experimental Protocols

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method for Solubility Determination

This method is used to determine the equilibrium solubility of this compound in a specific solvent.[11]

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.[5]

  • Equilibration: Agitate the slurry at a constant temperature for a sufficient period to reach thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.[5]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][12]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.[5]

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions in parallel:[5]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Photolytic Stress: Expose the solution to a controlled light source (e.g., Xenon lamp).

    • Thermal Stress: Heat the solution at 80°C.

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]

  • Sample Analysis: Analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from any degradation products.[5]

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point.[5]

Visualizations

G Workflow for Solubility Determination A Add excess solid to solvent B Agitate at constant temperature A->B C Allow suspension to settle B->C D Separate solid and liquid phases (Centrifugation/Filtration) C->D E Dilute clear supernatant D->E F Analyze by HPLC-UV E->F G Determine solubility F->G

Caption: Workflow for determining thermodynamic solubility.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Sample Sample at Time Points Acid->Sample Base Basic (NaOH) Base->Sample Oxidative Oxidative (H2O2) Oxidative->Sample Photolytic Photolytic (Light) Photolytic->Sample Thermal Thermal (Heat) Thermal->Sample Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Photolytic Stock->Thermal Analyze Analyze by LC-MS Sample->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis Products Parent->Hydrolysis H+ / OH- Oxidation Oxidation Products Parent->Oxidation [O] Photodegradation Photodegradation Products Parent->Photodegradation hv Reduction Reduction of Nitro Group Parent->Reduction [H]

References

Validation & Comparative

A Comparative Guide to the Quantitative Purity Analysis of 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates is paramount in research, development, and manufacturing of pharmaceuticals and other high-value chemical products. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline, a crucial building block in various synthetic pathways. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data from related compounds and detailed procedural outlines.

Understanding the Analyte and Potential Impurities

This compound is typically synthesized through the nitration of a corresponding fluoro-methylaniline precursor. This synthetic route can introduce several process-related impurities that may impact the quality and reactivity of the final product. A thorough understanding of these potential impurities is critical for developing robust analytical methods for purity assessment.

Likely Impurities Include:

  • Unreacted Starting Materials: Residual amounts of the aniline precursor that did not undergo nitration.

  • Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to the formation of isomeric nitroanilines.

  • Di-nitrated Byproducts: Over-nitration can result in the introduction of a second nitro group onto the aromatic ring.

Comparison of Primary Analytical Techniques

The choice of an analytical technique for purity determination depends on various factors, including the chemical nature of the analyte, the expected impurities, and the desired level of accuracy and sensitivity. Below is a comparative overview of the most common methods for analyzing nitroaniline compounds.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.- High resolution and sensitivity.[1] - Suitable for non-volatile and thermally labile compounds.[2] - Well-established and widely available.- May require longer analysis times. - Solvent consumption can be significant.
Gas Chromatography (GC) Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for volatile and semi-volatile compounds. - High sensitivity, especially with a mass spectrometry (MS) detector.- May require derivatization for polar compounds, adding complexity.[2] - Not suitable for thermally labile compounds.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.- Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte.[3] - Highly accurate and precise.[4] - Provides structural information about impurities.- Lower sensitivity compared to chromatographic methods.[5] - Requires a high-field NMR spectrometer.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of nitroaniline compounds using HPLC-UV and GC-MS. While this data is not specific to this compound, it provides a strong indication of the expected performance of these methods.

ParameterHPLC-UV (for Nitroanilines)GC-MS (for Nitroanilines)
Linearity (r²) > 0.999> 0.992
Limit of Detection (LOD) 0.1 - 0.5 ng/mL[6]0.0004 - 0.001 µg/g[7]
Limit of Quantitation (LOQ) ~2 ng/mL[6]0.001 - 0.003 µg/g[7]
Accuracy (Recovery) 98% - 108%85.9% - 100.3%[7]
Precision (RSD) < 3%[6]< 15%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate quantitative analysis. Below are representative methodologies for HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of approximately 254 nm or a wavelength of maximum absorbance for the analyte.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final volume of 10 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of volatile impurities that may be present in the sample.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 5 mg).

  • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a final volume of 1 mL.

Quantification:

Similar to HPLC, purity can be estimated by area percent. For accurate quantification of specific impurities, a calibration curve prepared with the corresponding reference standards is necessary.

Quantitative NMR (qNMR) Protocol

qNMR offers a direct and highly accurate method for purity determination without the need for an analyte-specific reference standard.

Experimental Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification:

The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and their respective masses.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and decision-making involved in purity analysis, the following diagrams have been generated.

PurityAnalysisWorkflow start_end start_end process process decision decision data data start Start Purity Analysis sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep method_selection Select Analytical Method sample_prep->method_selection hplc HPLC Analysis method_selection->hplc Non-volatile / Thermally Labile gc GC Analysis method_selection->gc Volatile qnmr qNMR Analysis method_selection->qnmr High Accuracy / Primary Method data_acquisition Data Acquisition hplc->data_acquisition gc->data_acquisition qnmr->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing purity_calc Purity Calculation data_processing->purity_calc report Generate Report purity_calc->report

Caption: General workflow for the quantitative purity analysis of an organic compound.

MethodSelectionTree question question answer answer recommendation recommendation q1 Analyte Volatile & Thermally Stable? q2 Primary Method Required? q1->q2 No gc_rec GC-MS Recommended q1->gc_rec Yes hplc_rec HPLC Recommended q2->hplc_rec No qnmr_rec qNMR Recommended q2->qnmr_rec Yes

References

A Comparative Guide to the Validation of an HPLC Method for 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in pharmaceutical synthesis. The purity and accurate measurement of this compound are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document outlines a robust HPLC method, details its validation according to the International Council for Harmonisation (ICH) guidelines, and presents a comparative analysis with alternative analytical techniques. All experimental data is hypothetical and serves to illustrate the validation process.

HPLC Method: A Validated Approach

A novel Reverse-Phase HPLC (RP-HPLC) method was developed and validated to ensure the accurate and precise determination of this compound. The validation was performed in accordance with ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2][3][4][5]

Chromatographic Conditions

A C18 column is a common choice for the separation of moderately polar compounds like nitroanilines, and a mobile phase of acetonitrile and water provides good peak shape and resolution.[6] UV detection is suitable for aromatic nitro compounds which exhibit strong absorbance.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.

Method Validation Summary

The developed HPLC method was subjected to a rigorous validation process to demonstrate its reliability, accuracy, and precision. The following table summarizes the validation parameters, acceptance criteria, and hypothetical results.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo and potential impurities at the retention time of the main peak.Passed
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 25 - 150 µg/mL25 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) To be determined0.05 µg/mL
Limit of Quantification (LOQ) To be determined0.15 µg/mL
Robustness No significant impact on results with minor variations in method parameters.Passed

Comparison with Alternative Analytical Techniques

While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of this compound. The choice of technique depends on factors such as the physicochemical properties of the analyte and the specific requirements of the analysis.[7]

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.High-resolution separation with highly accurate mass detection.
Specificity High; can separate structurally similar impurities.[7]Very high; provides structural information for impurity identification.[7]Extremely high; provides definitive identification of analytes and metabolites.[8][9]
Sensitivity High (ng to pg level).[7]Very high (pg to fg level).[7]Very high (sub-µg/L).[8][9]
Applicability Broad range of non-volatile and thermally labile compounds.[7]Volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[7]Broad applicability for both quantitative and qualitative analysis in complex matrices.[8][9]
Sample Throughput ModerateModerateHigh
Cost (Operational) Moderate (solvents, columns).[7]High (gases, columns, derivatizing agents).[7]High (specialized instrumentation and maintenance).

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

To demonstrate specificity, a solution containing a placebo (all components of the final product except the analyte) and a solution spiked with known related substances were injected into the HPLC system. The chromatograms were then compared with that of a standard solution of this compound to ensure no co-eluting peaks were present at the retention time of the analyte.

Linearity

Linearity was assessed by preparing a series of at least five standard solutions of this compound at different concentrations ranging from 25 µg/mL to 150 µg/mL. Each solution was injected in triplicate, and a calibration curve of peak area versus concentration was plotted. The correlation coefficient (r²) was calculated to determine the linearity of the method.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution were performed on the same day, by the same analyst, and using the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and using a different instrument. The %RSD was calculated to assess the variability between different experimental conditions.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored to ensure they remained within acceptable limits.

Visualized Workflow

The following diagram illustrates the key stages of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Validated report->end

Caption: Workflow for HPLC Method Validation.

This comprehensive guide provides a framework for the validation of an HPLC method for this compound, ensuring the generation of reliable and accurate data for quality control and regulatory submissions.

References

comparing the reactivity of 5-Fluoro-2-methyl-4-nitroaniline with other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 5-Fluoro-2-methyl-4-nitroaniline against other structurally related anilines. The reactivity of anilines is a critical parameter in drug discovery and process development, influencing factors such as nucleophilicity, synthetic accessibility, and metabolic stability. This document synthesizes theoretical principles with available experimental data to predict and contextualize the behavior of this specific polysubstituted aniline.

Understanding Aniline Reactivity: The Role of Substituents

The reactivity of the aniline moiety is primarily dictated by the availability of the lone pair of electrons on the amino nitrogen. This is most commonly quantified by the pKa of the corresponding conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, as the lone pair is less available for protonation.

The substituents on the aromatic ring profoundly influence this basicity through a combination of inductive and resonance effects:

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density on the nitrogen atom, making the aniline a stronger base (higher pKa).[1][2][3]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and halogens (-F, -Cl), decrease the electron density on the nitrogen, rendering the aniline a weaker base (lower pKa).[1][2][3]

For this compound, we must consider the cumulative effect of three substituents:

  • 2-methyl (-CH₃): An electron-donating group, which increases basicity.

  • 4-nitro (-NO₂): A powerful electron-withdrawing group, both by induction and resonance, which strongly decreases basicity.[1][2]

  • 5-fluoro (-F): An electron-withdrawing group primarily through a strong inductive effect, which decreases basicity.

The interplay of these groups determines the overall reactivity profile of the molecule. The strong deactivating effect of the para-nitro group is expected to be the dominant factor, significantly reducing the basicity of the parent aniline. The ortho-methyl group will provide a modest counteracting, base-strengthening effect, while the meta-fluoro group will contribute an additional, inductively-driven decrease in basicity.

Quantitative Comparison of Aniline Basicity

CompoundSubstituentspKa (Anilinium Ion)Hammett Constant (σ) of Substituent(s)
Aniline-H4.60σ_p = 0.00
2-Methylaniline2-CH₃4.45σ_m = -0.07
4-Methylaniline4-CH₃5.08σ_p = -0.17
4-Fluoroaniline4-F4.65σ_p = +0.06
4-Nitroaniline4-NO₂1.00σ_p = +0.78
2-Methyl-4-nitroaniline2-CH₃, 4-NO₂1.09-
This compound 2-CH₃, 4-NO₂, 5-F Predicted < 1.0 Σσ (approx.) = σ_p(NO₂) + σ_m(F) + σ_o(CH₃) ≈ +0.78 + 0.34 - 0.07 = ~+1.05

pKa values sourced from publicly available chemical databases. The Hammett constant summation is an approximation to illustrate the strong cumulative electron-withdrawing nature.

Based on this analysis, this compound is predicted to be an extremely weak base, with a pKa value likely less than 1.0. The combined electron-withdrawing power of the para-nitro and meta-fluoro groups overwhelmingly counteracts the donating effect of the ortho-methyl group.

Visualizing Substituent Effects

The following diagram illustrates the electronic influence of the substituents on the aromatic ring of this compound, which dictates its overall reactivity.

G substituents Substituents nitro 4-Nitro (-NO₂) Strong EWG (-I, -M) fluoro 5-Fluoro (-F) Strong EWG (-I) methyl 2-Methyl (-CH₃) Weak EDG (+I) ring Aniline Ring Electron Density nitro->ring Withdraws e⁻ fluoro->ring Withdraws e⁻ methyl->ring Donates e⁻ amine Amino Group (-NH₂) Basicity / Nucleophilicity ring->amine Modulates Lone Pair Availability reactivity Overall Reactivity (Strongly Decreased) amine->reactivity Determines

Caption: Electronic effects of substituents on this compound.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For researchers wishing to obtain a precise experimental pKa value for this compound or related compounds, UV-Vis spectrophotometry is a reliable method, particularly for compounds with poor water solubility.[6][7]

Principle: The method relies on the fact that the protonated (anilinium, BH⁺) and neutral (aniline, B) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of [BH⁺]/[B] can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.[8]

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter and electrode

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound sample

  • Methanol or other suitable co-solvent (e.g., DMSO)

  • Buffer solutions covering a wide pH range (e.g., pH 1 to 7)

  • Concentrated HCl and NaOH for pH adjustment

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the aniline in a suitable organic co-solvent (e.g., 1 mg/mL in methanol) to ensure complete dissolution.

  • Determination of Analytical Wavelengths:

    • Prepare a highly acidic solution (e.g., pH 1) by diluting the stock solution. This ensures the compound is fully in its protonated (BH⁺) form.

    • Prepare a neutral/slightly basic solution (e.g., pH 7) by diluting the stock solution. This ensures the compound is in its neutral (B) form.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λ_max) for the BH⁺ and B forms. Select a wavelength where the difference in absorbance between the two forms is maximal.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 0.5 to 3.0 in 0.25 pH unit increments).

    • To each buffer solution in a volumetric flask, add an identical aliquot of the aniline stock solution. Ensure the final concentration of the organic co-solvent is constant across all samples (typically <5%) to minimize solvent effects.

  • Spectrophotometric Measurement:

    • Measure the absorbance (A) of each buffered solution at the predetermined analytical wavelength. Also, measure the absorbance of the fully acidic (A_acid, for BH⁺) and fully neutral (A_base, for B) solutions.

  • Data Analysis and Calculation:

    • For each pH value, calculate the ratio of the two species using the measured absorbances: [B] / [BH⁺] = (A_acid - A) / (A - A_base)

    • Plot pH (y-axis) versus log([B]/[BH⁺]) (x-axis).

    • The pKa is the y-intercept of the resulting linear plot. Alternatively, the pKa is the pH at which the concentration of the acidic and basic forms are equal, i.e., when A is exactly halfway between A_acid and A_base.[8]

This experimental approach will provide a definitive pKa value, enabling a precise, data-driven comparison of this compound's reactivity with other anilines in your research.

References

A Comparative Spectroscopic Analysis of 5-Fluoro-2-methyl-4-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification and quality control. This guide provides a comparative analysis of the spectral properties of 5-Fluoro-2-methyl-4-nitroaniline and its structural isomers.

This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for various isomers of fluoro-methyl-nitroaniline. Detailed experimental protocols are provided to support the reproducibility of the presented data.

Isomers of this compound

The positional isomers of this compound share the same molecular formula, C₇H₇FN₂O₂, and a molecular weight of approximately 170.14 g/mol . However, the substitution pattern of the fluoro, methyl, and nitro groups on the aniline ring significantly influences their electronic environment and, consequently, their spectral properties. The isomers considered in this guide are:

  • This compound (CAS: 633327-50-1)

  • 4-Fluoro-2-methyl-5-nitroaniline (CAS: 446-18-4)

  • 3-Fluoro-4-methyl-2-nitroaniline

  • 5-Fluoro-4-methyl-2-nitroaniline

  • 2-Fluoro-6-methyl-4-nitroaniline

Spectral Data Comparison

The following tables summarize the key spectral data obtained for the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (in ppm)

IsomerAromatic ProtonsNH₂ ProtonsCH₃ ProtonsSolvent
This compound 7.95 (d, 1H), 6.85 (d, 1H)4.9 (br s, 2H)2.20 (s, 3H)CDCl₃
4-Fluoro-2-methyl-5-nitroaniline 7.60 (d, 1H), 6.50 (d, 1H)5.0 (br s, 2H)2.15 (s, 3H)CDCl₃
2-Methyl-3-nitroaniline 7.07 (t, 1H), 6.93 (d, 1H), 6.88 (d, 1H)5.54 (s, 2H)2.07 (s, 3H)DMSO
4-Methyl-3-nitroaniline 7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H)5.55 (s, 2H)2.31 (s, 3H)DMSO
2-Methyl-5-nitroaniline 7.79 (d, 1H), 7.56 (dd, 1H), 7.25 (d, 1H)-2.16 (s, 3H)DMSO

Table 2: ¹³C NMR Spectral Data (in ppm)

IsomerAromatic CarbonsCH₃ CarbonSolvent
2-Methyl-3-nitroaniline [1]151.98, 149.07, 127.13, 117.89, 113.97, 111.0012.88DMSO
4-Methyl-3-nitroaniline [1]149.26, 147.96, 133.07, 119.02, 118.58, 108.2118.78DMSO

Note: Complete spectral data for all isomers is not consistently available in the public domain. The data presented is based on the most reliable sources found.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in cm⁻¹)

IsomerN-H StretchingNO₂ Asymmetric StretchNO₂ Symmetric StretchC-F Stretching
5-Fluoro-2-nitroaniline 3400-3200~1520~1340~1250
4-Fluoro-2-nitroaniline 3400-3200~1530~1350~1260

Data for specific fluoro-methyl-nitroaniline isomers is limited. The data for related fluoro-nitroanilines is provided for a general comparison.

Mass Spectrometry (MS)

The electron ionization mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation patterns will differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents. Common fragmentation pathways involve the loss of the nitro group (NO₂) and subsequent ring fragmentation.

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A one-dimensional carbon spectrum was acquired with proton decoupling, a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) was subjected to Fourier transformation. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique or as a KBr pellet.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatograph.

  • Ionization: An electron energy of 70 eV was used.

  • Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 40-500 amu.

Visualization of the Spectral Comparison Workflow

The following diagram illustrates the logical workflow for the spectral comparison of the this compound isomers.

Spectral_Comparison_Workflow Workflow for Spectral Comparison of Isomers cluster_isomers Isomer Identification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR IR Isomer1->IR UV_Vis UV-Vis Isomer1->UV_Vis MS Mass Spec Isomer1->MS Isomer2 4-Fluoro-2-methyl-5-nitroaniline Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Isomer3 Other Isomers Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: A flowchart illustrating the process of spectral data acquisition and comparative analysis for the isomers of this compound.

Conclusion

The differentiation of this compound isomers is readily achievable through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the substitution pattern on the aromatic ring, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the fragmentation pathways, which can be unique for each isomer. Although UV-Vis data is less specific, it can provide complementary information about the electronic transitions within the molecules. For unambiguous identification, a multi-technique approach is recommended.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated nitroanilines, a class of compounds with significant potential in anticancer and antimicrobial research. By examining quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a resource for evaluating the impact of fluorination on the therapeutic promise of these molecules.

Data Presentation: A Comparative Overview

The introduction of a fluorine atom onto the nitroaniline scaffold can profoundly influence its biological activity. The following table summarizes the in vitro antimicrobial and anticancer activities of representative fluorinated and non-fluorinated nitroaniline derivatives. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Compound ClassCompoundBiological ActivityTest Organism/Cell LineQuantitative Data (Metric)
Antimicrobial 2-NitroanilineCytotoxicity-EC50: 180 µM[1]
4-Fluoro-2-nitroanilineAntimicrobialVibrio parahaemolyticusMIC: >500 µg/mL[2]
4-amino-3-chloro-5-nitrobenzotrifluoride (Fluorinated Nitroaniline Derivative)AntimicrobialVibrio parahaemolyticusMIC: 100 µg/mL[2]
Anticancer 2-NitroanilineCytotoxicity-EC50: 180 µM[1]
5-Fluoro-2-nitroaniline derivative (Quinoxaline 1,4-dioxide)CytotoxicityHuman adenocarcinoma cell linesIC50: 3-6 times higher than non-fluorinated regioisomers[3]
N-substituted 2-nitroaniline derivative (1a)AnticancerHCT116 (Colon Cancer)IC50: 5.9 nM[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of nitroaniline derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of an antimicrobial agent.[5][6]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution of Compounds: The test compounds (fluorinated and non-fluorinated nitroanilines) are serially diluted in a 96-well microtiter plate containing fresh broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the compound) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[7]

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4][8]

  • Compound Treatment: The cells are treated with various concentrations of the nitroaniline derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.[4]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Visualizing the Impact: Signaling Pathways and Workflows

The biological activity of nitroaniline derivatives, particularly their anticancer effects, is often linked to their ability to modulate key cellular signaling pathways. Fluorination can enhance these interactions.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Nitroaniline Fluorinated Nitroaniline Nitroaniline->RTK Inhibition Nitroaniline->PI3K Inhibition Nitroaniline->ROS Induction

Caption: Potential anticancer mechanisms of fluorinated nitroanilines.

experimental_workflow cluster_antimicrobial Antimicrobial Activity (MIC Assay) cluster_anticancer Anticancer Activity (MTT Assay) A1 Prepare Bacterial Inoculum A2 Serial Dilution of Compounds A1->A2 A3 Inoculation of 96-well Plate A2->A3 A4 Incubation (18-24h, 37°C) A3->A4 A5 Determine MIC (Visual/OD Reading) A4->A5 B1 Seed Cancer Cells in 96-well Plate B2 Compound Treatment B1->B2 B3 Incubation (48-72h, 37°C) B2->B3 B4 Add MTT Reagent & Incubate (2-4h) B3->B4 B5 Solubilize Formazan (DMSO) B4->B5 B6 Measure Absorbance (570 nm) B5->B6 B7 Calculate IC50 B6->B7

Caption: Experimental workflows for biological activity assessment.

References

A Comparative Guide to 5-Fluoro-2-methyl-4-nitroaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We present a comparative overview of its physicochemical properties and performance against its non-fluorinated analog, 2-methyl-4-nitroaniline. This document includes detailed experimental protocols and supporting data to aid researchers in making informed decisions for their synthetic strategies.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for this compound provides a summary of its quality and purity. While a specific batch CoA is proprietary, the following table outlines the typical specifications for this compound.

TestSpecificationTypical Value
Appearance Yellow to orange crystalline powderConforms
Identification (¹H NMR) Conforms to structureConforms
Purity (HPLC) ≥ 95.0%98.5%
Melting Point Information not widely available-
Molecular Formula C₇H₇FN₂O₂C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol 170.14 g/mol
CAS Number 633327-50-1633327-50-1

Performance Comparison: Fluorinated vs. Non-Fluorinated Analogs

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, reactivity, and ultimately the biological activity of the final compound. This section compares this compound with its non-fluorinated counterpart, 2-methyl-4-nitroaniline.

Physicochemical Properties
PropertyThis compound2-methyl-4-nitroanilineReference
Molecular Formula C₇H₇FN₂O₂C₇H₈N₂O₂[1]
Molecular Weight 170.14 g/mol 152.15 g/mol [1]
Melting Point Not widely reported130-132 °C[2]
Purity (Typical) ≥ 95%~97%[1]
Appearance Yellow to orange crystalline powderYellow needles or mustard yellow powder[1]
Reactivity in Catalytic Hydrogenation

The reduction of the nitro group to an amine is a critical step in the synthetic utility of these compounds, yielding the corresponding phenylenediamines which are versatile building blocks for heterocyclic synthesis. The presence of a fluorine atom can influence the rate and efficiency of this transformation. While direct comparative data for this compound is limited, studies on similar fluorinated and non-fluorinated nitroaromatics provide insights into the expected performance. The electron-withdrawing nature of fluorine can increase the susceptibility of the nitro group to reduction.

SubstrateProductCatalystReaction TimeYieldReference
4-Nitroaniline p-PhenylenediamineCuFe₂O₄ / NaBH₄40 seconds96.5%[3][4]
2-Nitroaniline o-PhenylenediamineCuFe₂O₄ / NaBH₄90 seconds95.6%[3][4]
4-Fluoro-1-nitrobenzene 4-FluoroanilineElectrocatalytic-57%[5]

Based on these findings, it is anticipated that the catalytic reduction of this compound would proceed efficiently, likely with a faster reaction rate compared to 2-methyl-4-nitroaniline due to the activating effect of the fluorine atom.

Application in Kinase Inhibitor Synthesis: Targeting the BRAF Signaling Pathway

Substituted anilines are crucial precursors in the synthesis of a class of anticancer drugs known as kinase inhibitors. Specifically, derivatives of this compound are utilized in the development of inhibitors targeting the BRAF protein, a key component of the RAS-RAF-MEK-ERK signaling pathway. Mutations in the BRAF gene, such as BRAF V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, including melanoma.

BRAF Signaling Pathway in Cancer

BRAF_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF_mut BRAF V600E (Mutated) RAS->BRAF_mut Activates MEK MEK1/2 BRAF_mut->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF_mut

Caption: The RAS-RAF-MEK-ERK signaling pathway with mutated BRAF V600E.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Catalytic Reduction of the Nitro Group

This protocol describes a general procedure for the reduction of this compound to 4-Fluoro-2-methylbenzene-1,5-diamine.

1. Materials:

  • This compound.

  • Palladium on carbon (10% Pd/C).

  • Ethanol.

  • Hydrogen gas supply.

  • Reaction flask and hydrogenation apparatus.

2. Procedure:

  • In a suitable reaction flask, dissolve this compound (1 equivalent) in ethanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro BRAF Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds synthesized from this compound against the BRAF V600E kinase.

1. Objective:

  • To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against BRAF V600E.

2. Materials:

  • Recombinant active BRAF V600E enzyme.

  • MEK1 substrate.

  • ATP.

  • Assay buffer.

  • Kinase detection reagent (e.g., ADP-Glo™).

  • 384-well plates.

  • Plate reader for luminescence detection.

3. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the diluted compound and the BRAF V600E enzyme to the wells of a 384-well plate and incubate.

  • Initiate the kinase reaction by adding the MEK1 substrate and ATP.

  • Incubate the plate to allow for the phosphorylation of MEK1.

  • Add the kinase detection reagent to measure the amount of ATP consumed.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Read the luminescence using a plate reader.

  • Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value.

References

Characterization of Impurities in 5-Fluoro-2-methyl-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 5-Fluoro-2-methyl-4-nitroaniline, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of final drug products. This document outlines potential impurities, compares the performance of various analytical techniques, and provides detailed experimental protocols and supporting data.

Introduction to Potential Impurities

The synthesis of this compound typically involves the nitration of 3-fluoro-6-methylaniline. This process can lead to the formation of several process-related impurities, including unreacted starting materials, positional isomers, and byproducts from side reactions. The presence and concentration of these impurities can vary depending on the synthetic route and reaction conditions.

Common Potential Impurities:

  • Unreacted Starting Material: 3-Fluoro-6-methylaniline

  • Positional Isomers:

    • 3-Fluoro-2-methyl-4-nitroaniline

    • 5-Fluoro-2-methyl-3-nitroaniline

    • 5-Fluoro-2-methyl-6-nitroaniline

  • Over-nitrated Byproducts: Dinitro derivatives

  • Hydrolysis Products: Potential for hydrolysis of the fluoro group to a hydroxyl group under certain conditions.[1]

  • Residual Solvents: Solvents used in the synthesis and purification processes.[1]

Comparison of Analytical Techniques for Impurity Profiling

The primary analytical techniques for the separation and quantification of impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][3] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation.[1][4]

Table 1: Comparison of HPLC-UV and GC-MS Method Performance for Nitroaniline Analysis [3]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for non-volatile and thermally labile compounds, suitable for all potential impurities.[2]Best suited for volatile and thermally stable compounds; derivatization may be needed for less volatile impurities.[2]
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.15 µg/mL
Accuracy (Recovery) 98% - 105%95% - 108%
Precision (RSD) < 2.0%< 5.0%
Throughput High, with potential for automation.[3]Moderate, may require more extensive sample preparation.[3]
Selectivity Good, based on chromatographic separation.[3]Excellent, with mass analyzer providing an additional dimension of separation.

Note: The data presented is representative and intended for comparative purposes. Actual performance may vary depending on the specific compound, matrix, and instrument conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible analytical data.

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for the separation and quantification of non-volatile impurities, including positional isomers and other byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Further dilute as necessary to be within the linear range of the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for the identification and quantification of volatile impurities, such as residual solvents and unreacted starting materials.[1][2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.[2]

  • Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.[2]

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone. Inject 1 µL into the GC-MS system.[2]

Visualization of Synthetic Pathway and Analytical Workflow

Synthetic Pathway and Potential Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 3-Fluoro-6-methylaniline Nitration Nitrating Agent (e.g., HNO3/H2SO4) Starting Material->Nitration Main Product This compound Nitration->Main Product Unreacted SM Unreacted Starting Material Nitration->Unreacted SM Incomplete Reaction Positional Isomers Positional Isomers Nitration->Positional Isomers Side Reaction Over-nitration Over-nitrated Byproducts Nitration->Over-nitration Side Reaction

Caption: Synthetic pathway of this compound and formation of key impurities.

Experimental Workflow for Impurity Analysis

G Sample This compound Sample SamplePrep Sample Preparation (Dissolution & Dilution) Sample->SamplePrep HPLC HPLC Analysis (Non-volatile impurities) SamplePrep->HPLC GCMS GC-MS Analysis (Volatile impurities) SamplePrep->GCMS DataAnalysis Data Analysis (Peak Integration & Comparison) HPLC->DataAnalysis GCMS->DataAnalysis Quantification Impurity Quantification DataAnalysis->Quantification Identification Impurity Identification (MS Library, Standards) DataAnalysis->Identification Report Final Report Quantification->Report Identification->Report

Caption: General experimental workflow for the analysis of impurities.

References

A Researcher's Guide to Assessing the Purity of Commercial 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 5-Fluoro-2-methyl-4-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds and specialty dyes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial grades of this compound, complete with experimental protocols and a comparative analysis with potential alternatives.

Understanding Commercial this compound

Commercial offerings of this compound typically state a purity of 95% to 97%.[1][2][3] The remaining percentage can consist of starting materials, byproducts of the synthesis process, and other related compounds. Identifying and quantifying these impurities is crucial for ensuring the quality and consistency of downstream applications.

Table 1: Comparison of Purity Specifications from Commercial Suppliers

SupplierStated PurityAnalytical Data Provided
Supplier A≥ 95%NMR, HPLC, LC-MS mentioned as available[4]
Supplier Bmin 95%---
Supplier C97%---
Supplier D95%---[1]

Potential Impurities in Commercial Batches

The most common synthetic route to this compound involves the nitration of 3-fluoro-6-methylaniline. Based on this, potential impurities may include:

  • Unreacted Starting Material: 3-Fluoro-6-methylaniline

  • Positional Isomers: Isomers created during the nitration step, such as 5-Fluoro-2-methyl-6-nitroaniline.

  • Over-nitrated Products: Dinitro derivatives of the starting aniline.

  • Residual Solvents and Reagents: Acetic acid, sulfuric acid, nitric acid, etc.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for a thorough assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the main component and its non-volatile impurities. A reverse-phase method is typically employed for aromatic amines.

Experimental Protocol: HPLC-UV Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~25 mg of the sample and dissolve in 50 mL of 50:50 (v/v) acetonitrile/water.

Table 2: Hypothetical HPLC Purity Analysis of a Commercial Sample

PeakRetention Time (min)Area (%)Identification
18.50.83-Fluoro-6-methylaniline
212.296.5This compound
314.81.5Positional Isomer
416.31.2Unknown
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and some byproducts.

Experimental Protocol: GC-MS Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Oven Program Initial: 100 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min
Carrier Gas Helium, 1.0 mL/min
Ion Source Temperature 230 °C
Mass Range 50-450 m/z
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the main component and identifying impurities with distinct structural features. Both ¹H and ¹³C NMR should be performed. While experimentally obtained spectra are ideal, predicted spectra can also serve as a useful reference.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ ~7.8 (d, 1H, Ar-H)

  • δ ~6.8 (d, 1H, Ar-H)

  • δ ~4.5 (br s, 2H, -NH₂)

  • δ ~2.3 (s, 3H, -CH₃)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ ~155 (C-F)

  • δ ~145 (C-NO₂)

  • δ ~135 (C-NH₂)

  • δ ~125 (C-CH₃)

  • δ ~120 (Ar-CH)

  • δ ~110 (Ar-CH)

  • δ ~15 (-CH₃)

Comparative Analysis with Alternatives

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and azo dyes.[5] Its performance can be compared to other substituted nitroanilines.

Table 3: Comparison with Alternative Dye Intermediates

IntermediateResulting Dye PropertiesAdvantagesDisadvantages
This compound Bright, high lightfastness (Hypothetical)Fluorine substitution can enhance stability and color brightness.Potentially higher cost of synthesis.
2-Methyl-4-nitroaniline Good color yield, moderate fastness.Lower cost, readily available.May have lower photostability compared to fluorinated analogs.
4-Nitroaniline Wide range of colors possible, well-established chemistry.Very low cost, extensive literature.Dyes may have lower performance in demanding applications.[6]
2-Methoxy-5-nitroaniline Can produce yellow to orange dyes with bright hues.[7]Methoxy group can tune the color and solubility.May have different reactivity and coupling characteristics.

Visualizing the Workflow and Relationships

To better understand the processes involved, the following diagrams illustrate the analytical workflow and the relationship between the target compound and its potential impurities.

Analytical Workflow for Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Commercial_Sample Commercial this compound Sample_Prep_HPLC Prepare HPLC Sample (~25 mg in 50 mL ACN/Water) Commercial_Sample->Sample_Prep_HPLC Sample_Prep_GCMS Prepare GC-MS Sample (~10 mg in 10 mL Methanol) Commercial_Sample->Sample_Prep_GCMS Sample_Prep_NMR Prepare NMR Sample (~10 mg in CDCl3) Commercial_Sample->Sample_Prep_NMR HPLC HPLC-UV Analysis Sample_Prep_HPLC->HPLC GCMS GC-MS Analysis Sample_Prep_GCMS->GCMS NMR NMR Spectroscopy (1H and 13C) Sample_Prep_NMR->NMR Purity_Quantification Quantify Purity and Impurities HPLC->Purity_Quantification Impurity_Identification Identify Impurities GCMS->Impurity_Identification Structural_Verification Verify Structure NMR->Structural_Verification Final_Report Generate Certificate of Analysis Purity_Quantification->Final_Report Impurity_Identification->Final_Report Structural_Verification->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Relationship of Target Compound and Potential Impurities Starting_Material 3-Fluoro-6-methylaniline (Starting Material) Target_Compound This compound (Target Product) Starting_Material->Target_Compound Nitration Positional_Isomer 5-Fluoro-2-methyl-6-nitroaniline (Positional Isomer) Starting_Material->Positional_Isomer Nitration (Side Reaction) Dinitro_Product Dinitro-3-fluoro-6-methylaniline (Over-nitration Product) Target_Compound->Dinitro_Product Further Nitration

Caption: Synthetic relationship between the target compound and its potential process-related impurities.

Conclusion

A thorough assessment of the purity of commercial this compound requires a combination of chromatographic and spectroscopic techniques. By employing HPLC for quantification, GC-MS for volatile impurity identification, and NMR for structural verification, researchers can ensure the quality of this critical synthetic intermediate. When considering alternatives, a careful evaluation of the impact of different substituents on the performance in the final application is essential. This guide provides the foundational protocols and comparative insights to aid in making informed decisions for your research and development endeavors.

References

Safety Operating Guide

Essential Safety and Disposal Plan for 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of 5-Fluoro-2-methyl-4-nitroaniline (CAS No. 633327-50-1). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance requiring careful handling. Key hazard information is summarized below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Immediate Actions:

  • In case of skin contact: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]

  • If swallowed: Call a poison center or doctor immediately if you feel unwell.[1][2] Rinse mouth.[1][2][3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133).[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection Laboratory coat, long-sleeved shirt, and trousers.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Cleanup:

    • For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[1][2] Avoid generating dust.

    • For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and clearly labeled waste container.

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).

Step 2: Chemical Treatment (if applicable and permissible)

  • For small residual amounts, consult with your institution's Environmental Health and Safety (EHS) office for approved neutralization or deactivation protocols. Note: Do not attempt any chemical treatment without specific guidance and approval.

  • A common method for the disposal of nitroaromatic compounds is through incineration. One approach involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Step 3: Packaging for Disposal

  • Ensure the waste container is in good condition, with no leaks or external contamination.

  • The container should be securely sealed before being moved.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[5] The contents/container must be disposed of at an approved waste disposal plant.[1][2][3][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generated (this compound) collect_waste Step 1: Collect Waste in Designated, Labeled Container start->collect_waste is_spill Spill or Residue? collect_waste->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes package_waste Step 2: Securely Seal and Store Container in a Ventilated Area is_spill->package_waste No spill_procedure->collect_waste contact_ehs Step 3: Contact Institutional EHS or Licensed Waste Disposal Company package_waste->contact_ehs provide_info Step 4: Provide Waste Information for Professional Disposal contact_ehs->provide_info end_disposal End: Waste Disposed of in Compliance with Regulations provide_info->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoro-2-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 5-Fluoro-2-methyl-4-nitroaniline (CAS: 633327-50-1), a compound utilized in advanced scientific research.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines and nitro compounds.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance requiring careful handling. Based on data for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2][3][4][5] A comprehensive personal protective equipment (PPE) strategy is the primary line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[6][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[6][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[6][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]

Handling Procedures:

  • Weighing and Transfer: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7] Use a balance inside the fume hood or in a ventilated balance enclosure when weighing.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

  • General Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • Store in a locked cabinet or area.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Collect any solid residues, contaminated gloves, and weighing papers in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions and reaction mixtures in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Dispose of all waste materials through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3]

  • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when handling this compound:

  • Preparation: The designated work area, typically a chemical fume hood, must be clean and free of clutter. All necessary equipment and reagents should be assembled and inspected for defects.

  • Execution: All manipulations of the compound, including weighing, transfer, and reaction setup, must be performed within the fume hood to contain any potential dust or vapors.

  • Post-Experiment: Upon completion of the experiment, all surfaces and equipment must be decontaminated. Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[6]

Visual Safety Workflow

The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe emergency_prep Ensure Emergency Equipment is Accessible ppe->emergency_prep weigh Weigh and Transfer emergency_prep->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area & Equipment react->decontaminate storage Store in a Cool, Dry, Ventilated, Locked Area decontaminate->storage waste_collection Collect Solid & Liquid Hazardous Waste Separately decontaminate->waste_collection ehs_disposal Dispose Through Institutional EHS Office waste_collection->ehs_disposal

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.